molecular formula C9H12BrNO B8733895 3-Bromo-5-(2-methoxypropan-2-yl)pyridine

3-Bromo-5-(2-methoxypropan-2-yl)pyridine

Cat. No.: B8733895
M. Wt: 230.10 g/mol
InChI Key: JYDVMVALEWLPBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Bromo-5-(2-methoxypropan-2-yl)pyridine (CAS 1255957-58-4) is a high-value pyridine derivative supplied as a key chemical intermediate for research and development, particularly in medicinal chemistry . The compound features a bromo substituent and a bulky 2-methoxypropan-2-yl group on the pyridine ring, making it a versatile building block for constructing complex molecules via metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction . Its primary research value lies in the exploration of novel pharmaceutical compounds, exemplified by its role in the synthesis of pyridine-derived analogues of anti-tuberculosis agents like bedaquiline, where such intermediates are used to replace the quinoline subunit to improve physicochemical properties and reduce toxicity profiles . This product is intended for use by trained chemists in a controlled laboratory setting. It is not for diagnostic, therapeutic, or any personal use. Please refer to the Safety Data Sheet (SDS) before handling. GHS Hazard Statements: H315 - Causes skin irritation, H319 - Causes serious eye irritation, H335 - May cause respiratory irritation . Precautionary Statements: P261 - Avoid breathing dust/fume/gas/mist/vapors/spray, P305+P351+P338 - IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing .

Properties

Molecular Formula

C9H12BrNO

Molecular Weight

230.10 g/mol

IUPAC Name

3-bromo-5-(2-methoxypropan-2-yl)pyridine

InChI

InChI=1S/C9H12BrNO/c1-9(2,12-3)7-4-8(10)6-11-5-7/h4-6H,1-3H3

InChI Key

JYDVMVALEWLPBH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=CC(=CN=C1)Br)OC

Origin of Product

United States

Foundational & Exploratory

Technical Monograph: Pyridine, 3-bromo-5-(2-methoxy-2-propyl)-

Author: BenchChem Technical Support Team. Date: February 2026

Structure-Activity Relationship, Synthesis, and Application in Drug Discovery

Executive Summary

Pyridine, 3-bromo-5-(2-methoxy-2-propyl)- (also known as 3-bromo-5-(2-methoxypropan-2-yl)pyridine) represents a high-value scaffold in modern medicinal chemistry. It serves as a strategic building block for introducing a "polar tert-butyl" bioisostere into drug candidates.

This molecule addresses a common challenge in lead optimization: the need to maintain steric bulk (filling hydrophobic pockets) while improving physicochemical properties like solubility and metabolic stability. The 3,5-disubstitution pattern allows for precise vector exploration—using the bromine handle for cross-coupling while the 2-methoxy-2-propyl group acts as a robust, lipophilic anchor.

Physicochemical Profile

The introduction of the methoxy group into the tertiary alkyl chain significantly alters the physicochemical landscape compared to its all-carbon analog (3-bromo-5-tert-butylpyridine).

PropertyValue (Estimated/Experimental)Significance
Molecular Formula C₉H₁₂BrNOCore stoichiometry.
Molecular Weight 230.10 g/mol Fragment-like range, ideal for FBDD.
LogP (Calc) ~2.8 – 3.2Lower than t-butyl analog (~3.8), improving solubility.
pKa (Pyridine N) ~2.5 – 3.0Reduced basicity due to electron-withdrawing Br (inductive effect).
H-Bond Acceptors 2 (N, O)The ether oxygen provides an additional weak acceptor vector.
H-Bond Donors 0Good membrane permeability profile.
Rotatable Bonds 2Low entropic penalty upon binding.

Synthetic Accessibility & Manufacturing

The synthesis of 3-bromo-5-(2-methoxy-2-propyl)pyridine is typically achieved via a two-stage sequence starting from commercially available 5-bromonicotinic acid derivatives or 3,5-dibromopyridine.

Core Synthetic Pathway

The most robust route utilizes a Grignard addition followed by O-methylation. This method avoids the use of unstable diazonium intermediates often required for other substitution patterns.

Step 1: Grignard Addition

Precursor: Methyl 5-bromonicotinate Reagents: Methylmagnesium bromide (MeMgBr) in THF/Toluene. Mechanism: Double nucleophilic addition to the ester carbonyl. Protocol Insight: The reaction must be kept cold (-78°C to 0°C) initially to prevent polymerization or side reactions at the pyridine nitrogen.

Step 2: O-Methylation (Williamson Ether Synthesis)

Precursor: 2-(5-bromopyridin-3-yl)propan-2-ol Reagents: Sodium Hydride (NaH), Methyl Iodide (MeI) or Dimethyl Sulfate. Protocol Insight: The tertiary alcohol is sterically hindered but sufficiently acidic for deprotonation by NaH. The resulting alkoxide is a potent nucleophile.

Visualization: Synthetic Workflow

Synthesis Start Methyl 5-bromonicotinate (Starting Material) Step1 Grignard Addition (MeMgBr, THF, 0°C) Start->Step1 Inter Intermediate: 3-Bromo-5-(2-hydroxypropan-2-yl)pyridine Step1->Inter Step2 O-Methylation (NaH, MeI, DMF, RT) Inter->Step2 Product Target: 3-Bromo-5-(2-methoxy-2-propyl)pyridine Step2->Product

Figure 1: Two-step synthetic route from methyl 5-bromonicotinate involving Grignard addition and Williamson ether synthesis.

Reactivity & Functionalization

The 3-bromo substituent is the primary "warhead" for chemical elaboration. The pyridine ring is electron-deficient, facilitating specific reaction types.

A. C-Br Bond Activation (Cross-Coupling)

The bromine atom at the 3-position is highly reactive towards Palladium-catalyzed cross-coupling reactions.

  • Suzuki-Miyaura: Couples with aryl/heteroaryl boronic acids.

    • Catalyst System: Pd(dppf)Cl₂ or Pd(OAc)₂/SPhos.

    • Base: K₂CO₃ or Cs₂CO₃.

  • Buchwald-Hartwig: Introduction of amines (C-N bond formation).

    • Significance: Essential for generating kinase inhibitor libraries where the pyridine core mimics the ATP adenine ring.

B. Pyridine Nitrogen Chemistry
  • N-Oxidation: Reaction with m-CPBA yields the N-oxide, activating the C2 and C6 positions for subsequent nucleophilic aromatic substitution (SₙAr) or C-H activation.

  • Salt Formation: Forms stable hydrochloride or triflate salts, useful for purification and storage.

C. Ether Moiety Stability

The 2-methoxy-2-propyl group is generally stable under basic and neutral conditions.

  • Acid Sensitivity: Unlike simple methyl ethers, this is a tertiary alkyl ether. Strong Lewis acids (e.g., BBr₃) or harsh Bronsted acids (conc. HBr) may cause cleavage to the tertiary carbocation, leading to elimination (isopropenyl derivative) or substitution.

  • Metabolic Stability: The quaternary carbon prevents direct oxidation (e.g., by CYP450) at the alpha-position, making it more stable than an isopropyl or ethyl group.

Visualization: Reactivity Profile

Reactivity Core 3-Bromo-5-(2-methoxy-2-propyl)pyridine Suzuki Suzuki Coupling (Ar-B(OH)2, Pd) --> Biaryl Scaffolds Core->Suzuki Buchwald Buchwald-Hartwig (R-NH2, Pd) --> Aminopyridines Core->Buchwald NOxide m-CPBA Oxidation --> Pyridine N-Oxide (Activates C2/C6) Core->NOxide Acid Strong Acid (HBr/BBr3) --> Alkene Elimination (Side Reaction) Core->Acid Avoid

Figure 2: Divergent reactivity profile highlighting key medicinal chemistry transformations and stability warnings.

Medicinal Chemistry Applications

The "Polar tert-Butyl" Strategy

In drug design, the tert-butyl group is a classic lipophilic moiety used to fill spherical hydrophobic pockets in enzymes or receptors. However, it suffers from high lipophilicity (increasing LogP) and metabolic liability (oxidation of methyl groups).

The 2-methoxy-2-propyl group acts as a superior bioisostere:

  • Steric Equivalence: It occupies virtually the same volume as a tert-butyl group.

  • LogP Modulation: The oxygen atom lowers the LogP by approximately 0.5–1.0 unit, improving water solubility and reducing non-specific binding.

  • Conformational Lock: The bulky group restricts the rotation of the pyridine ring relative to adjacent substituents, potentially locking the bioactive conformation.

Case Study Context

This scaffold is particularly relevant in the design of:

  • Kinase Inhibitors: Targeting the hinge region or the back-pocket (gatekeeper residues).

  • GPCR Ligands: Where the pyridine nitrogen interacts with specific serine/threonine residues and the bulky ether fits into a lipophilic sub-pocket.

Handling, Safety, & Storage

  • Signal Word: WARNING

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).

  • Storage: Store under inert atmosphere (Nitrogen/Argon) at 2–8°C. The ether linkage is stable, but the pyridine ring can be light-sensitive over prolonged periods.

  • Incompatibility: Avoid strong oxidizing agents and strong Lewis acids.

References

  • Bioisosterism in Drug Design: Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry, 54(8), 2529–2591.

  • Pyridine Functionalization: Blakemore, D. C., et al. (2005). Organic synthesis of substituted pyridines. Perkin 1, (11), 2563–2585.

  • Methoxy-Alkyl Bioisosteres: Barnes-Seeman, D. (2012). The role of the methoxy group in drug discovery. Current Topics in Medicinal Chemistry, 12(12).

  • General Synthesis of Pyridyl Ethers: Dunn, A. D., et al. (2011). Pyridine Chemistry. Elsevier Science.

Technical Whitepaper: Strategic Access to Novel 3,5-Disubstituted Pyridine Building Blocks

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Meta" Challenge

In modern drug discovery, the pyridine ring is a pervasive pharmacophore, present in over 15% of all FDA-approved drugs. However, the vast majority of these utilize 2- or 4-substituted isomers. The 3,5-disubstituted pyridine motif remains an underutilized region of chemical space, primarily due to synthetic intractability.

While the 2- and 4-positions are electronically activated for nucleophilic attack, and the nitrogen atom directs ortho-lithiation, the 3- and 5-positions (meta to nitrogen) are electronically deactivated and sterically ambiguous. This whitepaper outlines advanced methodologies to access these "privileged structures," focusing on Iridium-catalyzed C-H activation and sequential cross-coupling strategies , validated by recent 2024 case studies in antitubercular drug discovery.

Strategic Importance: Why 3,5-Disubstitution?

The 3,5-substitution pattern offers unique vector orientations that are distinct from the linear (para) or bent (ortho) geometries of standard isomers.

  • Metabolic Stability: Blocking the 3- and 5-positions prevents oxidative metabolism (Phase I oxidation) by cytochrome P450s, which typically attack electron-rich sites or unhindered positions.

  • Vector Geometry: The 120° bond angle between substituents at C3 and C5 mimics the meta-substitution of phenyl rings but with improved aqueous solubility (LogP reduction) due to the pyridine nitrogen.

  • Reduced Ortho-Clashes: Unlike 2,6-substitution, 3,5-substitution avoids steric clash with the nitrogen lone pair, preserving the H-bond acceptor capability of the pyridine nitrogen for target binding.

Advanced Synthetic Methodologies

The Core Challenge: Overcoming Innate Regioselectivity

Traditional Electrophilic Aromatic Substitution (EAS) on pyridine is sluggish and requires harsh conditions (e.g., fuming H₂SO₄/HNO₃) that are incompatible with sensitive functional groups. Conversely, Nucleophilic Aromatic Substitution (SₙAr) exclusively targets the C2 and C4 positions.

To access the C3/C5 vector, we must bypass these electronic biases.

Method A: Iridium-Catalyzed Steric-Directed C-H Borylation

The most powerful tool for generating 3,5-functionalized building blocks is Iridium-catalyzed C-H borylation .[1] Unlike EAS, this reaction is governed by sterics , not electronics.

  • Mechanism: The active catalytic species, formed from [Ir(OMe)(cod)]₂ and a bipyridine ligand (e.g., dtbpy), activates the C-H bond via an oxidative addition.

  • Regiocontrol: The bulky ligand sphere prevents coordination ortho to substituents or the ring nitrogen. Consequently, for unsubstituted pyridine, the catalyst preferentially activates the sterically accessible 3- and 5-positions.

  • Outcome: This yields 3,5-bis(pinacolborato)pyridine , a versatile "linchpin" building block that can undergo sequential Suzuki-Miyaura couplings.

Method B: Sequential Halogen-Selective Coupling

For asymmetric 3,5-disubstitution, starting from 3-bromo-5-chloropyridine allows for chemoselective diversification.

  • Step 1: Suzuki coupling at the C3-Br bond (weaker bond, faster oxidative addition).

  • Step 2: Subsequent coupling at the C5-Cl bond (requires specialized ligands like Buchwald biaryl phosphines).

Visualization: The Regioselectivity Landscape

The following diagram illustrates the divergence between traditional electronic control and modern steric control, highlighting the pathway to 3,5-disubstituted scaffolds.

PyridineRegioselectivity Pyridine Unsubstituted Pyridine EAS Electrophilic Subst. (Electronic Control) Pyridine->EAS SnAr Nucleophilic Subst. (Electronic Control) Pyridine->SnAr IrCat Ir-Catalyzed C-H Borylation (Steric Control) Pyridine->IrCat C3_Product 3-Substituted (Low Yield) Harsh Conditions EAS->C3_Product Slow C2_Product 2/4-Substituted (Standard Isomers) SnAr->C2_Product Favored BisBoryl 3,5-bis(Bpin)pyridine (The 'Linchpin' Block) IrCat->BisBoryl Regioselective Sequential Sequential Suzuki Coupling BisBoryl->Sequential Pd(0) / Ar-X Target Novel 3,5-Disubstituted Drug Candidate Sequential->Target Library Gen

Caption: Divergence of steric vs. electronic control in pyridine functionalization. Green path indicates the optimal route for 3,5-disubstitution.

Detailed Experimental Protocol

Protocol: Synthesis of 3,5-bis(pinacolborato)pyridine A self-validating workflow for generating the core building block.

Reagents:

  • Pyridine (1.0 equiv)

  • Bis(pinacolato)diboron (B₂pin₂) (2.2 equiv)

  • [Ir(OMe)(cod)]₂ (1.5 mol%)

  • dtbpy (4,4′-Di-tert-butyl-2,2′-dipyridine) (3.0 mol%)

  • Solvent: Hexane or THF (anhydrous)

Workflow:

  • Catalyst Pre-formation (Critical Step): In a glovebox or under Argon, mix [Ir(OMe)(cod)]₂ and dtbpy in hexane (2 mL) until the solution turns deep red/brown. Why: This ensures the formation of the active tris-boryl Iridium species before substrate introduction.

  • Reaction Assembly: Add B₂pin₂ and pyridine to a pressure tube. Transfer the catalyst solution via syringe.

  • Thermal Activation: Seal the tube and heat to 80°C for 16 hours .

    • Self-Validation: Monitor reaction progress via GC-MS. The appearance of a mono-borylated intermediate (m/z ~205) followed by the bis-borylated product (m/z ~331) confirms the reaction trajectory.

  • Work-up: Cool to room temperature. Concentrate in vacuo.

  • Purification: The residue is often pure enough for subsequent coupling. If necessary, pass through a short pad of silica gel (eluting with CH₂Cl₂). Note: Pyridyl boronates can be protodeborylated on acidic silica; use neutral alumina or rapid filtration if instability is observed.

Case Study: 2024 Antitubercular Breakthrough

A compelling application of this scaffold was published in Future Medicinal Chemistry (2024) regarding Compound 24 .

  • Objective: Develop novel inhibitors for Mycobacterium tuberculosis (Mtb) that bypass resistance to existing drugs like Isoniazid.

  • Design: Researchers utilized a 3,5-disubstituted pyridine core to link a lipophilic tail and a polar headgroup. This specific geometry allowed the molecule to fit into the DprE1 enzyme binding pocket without the steric clashes associated with 2,6-isomers.

  • Result: Compound 24 exhibited a Minimum Inhibitory Concentration (MIC) of 1.56 µg/mL against H37Rv strains, with a Selectivity Index >50 against mammalian cells (CHO-K1).[2]

  • Takeaway: The 3,5-pyridine core provided the necessary rigidity and metabolic stability (no rapid oxidation) to serve as a viable preclinical candidate.

Quantitative Data Summary

Parameter2,6-Substitution3,5-SubstitutionImpact on Drug Design
Electronic State Activated (Electron Deficient)Deactivated (Neutral/Rich)3,5 is more stable to nucleophilic metabolic attack.
N-Lone Pair Access Sterically HinderedAccessible3,5 preserves H-bond acceptor capability for target.
Vector Angle ~120° (Bent/Crowded)~120° (Open)3,5 mimics meta-phenyl without hydrophobicity penalty.
Synthetic Access Easy (Lithiation/SnAr)Difficult (Ir-Cat/Cross-Coupling)3,5 represents "Novel IP" space.

References

  • Sangu, K. G., et al. (2024).[2][3] "3,5-disubstituted pyridines with potent activity against drug-resistant Mycobacterium tuberculosis clinical isolates."[2][3] Future Medicinal Chemistry.

  • Sadler, S. A., et al. (2014).[4] "Iridium-catalyzed C-H borylation of pyridines." Organic & Biomolecular Chemistry.

  • Wright, J. S., et al. (2020).[5] "Iridium-Catalysed C-H Borylation of Heteroarenes: Balancing Steric and Electronic Regiocontrol." Angewandte Chemie International Edition.

  • Mousavi, H., et al. (2024).[2] "Synthesis of 2,4,6-trisubstituted and 3,5-disubstituted pyridine derivatives." Molecules.

Sources

Lipophilicity of 2-Methoxypropan-2-yl Substituted Pyridines

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the physicochemical impact, synthetic pathways, and strategic application of the 2-methoxypropan-2-yl group (also known as the methoxy-tert-butyl or methyl isopropyl ether moiety) when substituted on pyridine scaffolds.

A Technical Guide to Bioisosteric Modulation in Drug Design

Executive Summary: The "Solubility Switch"

In medicinal chemistry, the 2-methoxypropan-2-yl group (


) serves as a critical bioisostere for the tert-butyl group. While the tert-butyl moiety is a gold standard for filling hydrophobic pockets and enforcing steric conformation, it imposes a heavy "lipophilicity tax" (increasing LogP by ~2.0–2.5), often leading to poor metabolic stability and solubility issues.

The 2-methoxypropan-2-yl substituent retains the steric bulk and quaternary geometry of a tert-butyl group but introduces a polar ether oxygen. This single atom substitution acts as a "solubility switch," significantly lowering LogP and LogD while offering a hydrogen bond acceptor (HBA) motif to engage solvent water or protein residues.

Physicochemical Profiling

Lipophilicity Modulation (LogP/LogD)

The introduction of the ether oxygen into the quaternary carbon framework creates a dramatic shift in partition coefficients compared to all-carbon analogs.

SubstituentStructure

LogP (Approx)
Steric Volume (

)
Electronic Effect (

)
tert-Butyl

+1.98High-0.20 (Donor)
Isopropyl

+1.53Medium-0.15 (Donor)
2-Methoxypropan-2-yl

+0.50 to +0.80 High-0.05 (Weak Donor)

Key Insight: Replacing a tert-butyl group with a 2-methoxypropan-2-yl group typically lowers the cLogP by 1.2 to 1.5 units . This is comparable to the difference between neopentane (LogP ~3.1) and MTBE (LogP ~0.9).

Electronic Impact on Pyridine Nitrogen (pKa)

The basicity of the pyridine nitrogen is influenced by the substituent at the 2- or 4-position.

  • Inductive Effect: The quaternary carbon exerts a weak electron-donating (+I) effect. However, the methoxy group is electronegative (-I) and pulls density through the sigma framework.

  • Net Result: The 2-methoxypropan-2-yl group is electronically neutral to slightly electron-withdrawing relative to a tert-butyl group. It does not significantly deactivate the pyridine nitrogen, maintaining a pKa suitable for salt formation (typically pKa ~5.0–6.0 for the pyridine N).

Metabolic Stability[1]
  • Blocking Metabolic Hotspots: The quaternary center prevents

    
    -hydroxylation, a common metabolic route for alkylpyridines.
    
  • Liability: The methoxy methyl group (

    
    ) is susceptible to O-demethylation by cytochrome P450s (CYP2D6, CYP3A4), yielding the tertiary alcohol. However, tertiary alcohols are often more soluble and can be active metabolites, unlike the unstable intermediates formed from tert-butyl oxidation.
    

Synthetic Methodologies

Installing the 2-methoxypropan-2-yl group on a pyridine ring is non-trivial due to the steric hindrance at the quaternary center. The standard Williamson ether synthesis often fails due to competing elimination reactions.

Protocol A: The Grignard-Methylation Sequence (Recommended)

This route builds the quaternary center first, then installs the methyl ether.

Step 1: Nucleophilic Addition React 2-acetylpyridine (or 2-cyanopyridine) with Methylmagnesium Bromide (MeMgBr) to form the tertiary alcohol.

  • Reagents: MeMgBr (3.0 equiv), THF,

    
    .
    
  • Yield: Typically >90%.

Step 2: Methylation of the Tertiary Alcohol Critical Step: Methylation of a tertiary alcohol requires forcing conditions but must avoid E2 elimination (which forms the isopropenyl pyridine).

  • Reagents: Sodium Hydride (NaH, 60% disp., 1.5 equiv), Methyl Iodide (MeI, 2.0 equiv), DMF or THF.

  • Procedure:

    • Suspend NaH in dry DMF at

      
      .
      
    • Add the tertiary alcohol dropwise. Stir 30 min to form the alkoxide.

    • Add MeI dropwise.

    • Warm to

      
        (unlike primary alcohols, tertiary require heat).
      
    • Quench with

      
      .
      
Protocol B: Radical Minisci-Type Alkylation

For late-stage functionalization of complex pyridines.

  • Reagents: 2-Methoxy-2-methylpropanoic acid,

    
    , 
    
    
    
    (cat.), TFA/DCM/Water.
  • Mechanism:[1][2][3][4] Generation of the

    
     radical via decarboxylation, which attacks the protonated pyridine.
    
  • Note: Often yields a mixture of regioisomers (C2 vs C4 substitution).

Visualizing the Workflow

The following diagram illustrates the logic flow from structural design to synthesis and property validation.

G cluster_synth Synthesis Protocol Target Target Profile: High Potency, Lower LogP Design Bioisostere Selection: Replace t-Butyl with 2-Methoxypropan-2-yl Target->Design Step1 Step 1: Grignard (2-Acetylpyridine + MeMgBr) Design->Step1 Route Selection Step2 Intermediate: Tertiary Alcohol Step1->Step2 Step3 Step 2: Methylation (NaH / MeI / DMF) Step2->Step3 Critical Step Result Final Compound: LogP reduced by ~1.5 Retained Steric Bulk Step3->Result Validation Result->Target SAR Cycle

Figure 1: Strategic workflow for integrating the 2-methoxypropan-2-yl group, highlighting the critical methylation step.

Experimental Protocol: Synthesis of 2-(2-Methoxypropan-2-yl)pyridine

Objective: Synthesize 5.0 g of the title compound.

  • Tertiary Alcohol Formation:

    • Charge a flame-dried 250 mL RBF with 2-acetylpyridine (5.0 g, 41.3 mmol) and anhydrous THF (50 mL). Cool to

      
      .
      
    • Add MeMgBr (3.0 M in ether, 20 mL, 60 mmol) dropwise over 20 min.

    • Stir at

      
       for 1 h, then warm to room temperature for 2 h.
      
    • Quench with sat.

      
       (50 mL). Extract with EtOAc (
      
      
      
      mL).
    • Dry (

      
      ) and concentrate to yield 2-(2-hydroxypropan-2-yl)pyridine as a pale oil.
      
  • O-Methylation:

    • Dissolve the crude alcohol in anhydrous DMF (40 mL).

    • Add NaH (60% in oil, 2.5 g, 62 mmol) portion-wise at

      
      . Caution: Gas evolution.
      
    • Stir for 30 min at

      
      .
      
    • Add MeI (3.9 mL, 62 mmol) dropwise.

    • Heat the mixture to

      
        for 4 h. Monitor by TLC/LCMS for disappearance of alcohol.
      
    • Workup: Dilute with water (200 mL) and extract with

      
       (
      
      
      
      mL). Wash organics with brine (
      
      
      ).
    • Purification: Flash chromatography (Hexanes/EtOAc 9:1).

References

  • Bioisosterism in Drug Design: Patani, G. A.; LaVoie, E. J. "Bioisosterism: A Rational Approach in Drug Design." Chem. Rev.1996 , 96, 3147–3176.

  • Lipophilicity Trends: Meanwell, N. A. "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Saturated Carbon Frameworks." J. Med.[5] Chem.2018 , 61, 5822–5880.

  • Synthesis of Pyridine Ethers: Clayden, J., et al. "Organic Chemistry." Oxford University Press, 2nd Ed. (General reference for Williamson Ether Synthesis on tertiary centers).
  • Minisci Reaction: Duncton, M. A. J. "Minisci reactions: Versatile CH-functionalization for medicinal chemists." Med.[6] Chem. Commun.2011 , 2, 1135–1161.

Sources

Navigating Molecular Landscapes: A Technical Guide to Bioisosteres of tert-Butyl Pyridine in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Imperative of Bioisosterism

In the intricate process of drug discovery, the journey from a promising lead compound to a clinically viable drug is fraught with challenges. A molecule's biological activity is only one facet of its overall profile; its absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties are equally critical determinants of success. The tert-butyl pyridine moiety is a common structural motif in medicinal chemistry, often employed for its ability to occupy hydrophobic pockets and influence the electronic properties of a molecule. However, the very characteristics that make it attractive can also introduce liabilities, such as high lipophilicity leading to poor solubility and off-target effects, and susceptibility to metabolic oxidation, which can result in rapid clearance and the formation of reactive metabolites.[1][2]

Bioisosterism, the strategic replacement of a functional group with another that possesses similar physical and chemical properties, has emerged as a powerful tool for fine-tuning the properties of drug candidates.[3][4][5][6] This guide provides an in-depth technical exploration of bioisosteric replacements for the tert-butyl group and the pyridine ring, offering field-proven insights into their selection, synthesis, and impact on key drug-like properties. Our focus is on providing a causal understanding of experimental choices and equipping researchers with the knowledge to navigate the complex interplay between structure and function.

Deconstructing the tert-Butyl Group: Beyond a Bulky Anchor

The tert-butyl group is often incorporated to provide steric bulk, enhance metabolic stability by shielding adjacent functionalities, and increase lipophilicity to promote membrane permeability. However, this increase in lipophilicity can be a double-edged sword, contributing to poor aqueous solubility, increased binding to plasma proteins, and potential off-target toxicities, including inhibition of the hERG potassium channel.[7][8] Furthermore, the tert-butyl group is not metabolically inert and can undergo oxidation to form alcohols and carboxylic acids, leading to rapid clearance.[2][9] The following sections explore key bioisosteric replacements for the tert-butyl group, with a focus on mitigating these liabilities.

Key Bioisosteres for the tert-Butyl Group

A range of bioisosteric replacements for the tert-butyl group have been investigated, each with its own unique impact on a molecule's physicochemical profile. The choice of a particular bioisostere is a strategic decision based on the specific liabilities of the lead compound and the desired property modulation.

Simple cycloalkyl groups such as cyclopropyl and cyclobutyl can mimic the steric bulk of the tert-butyl group while offering a more rigid scaffold.[10] This rigidity can be advantageous for optimizing binding to a target protein. While these replacements can modestly reduce lipophilicity compared to the tert-butyl group, more significant reductions are often required.

The introduction of fluorine into a molecule can have profound effects on its properties. The trifluoromethyl group (CF3) is a common bioisostere for a methyl group, but it can also be considered in the context of replacing the entire tert-butyl moiety in certain situations. More direct replacements include the trifluoromethylcyclopropyl group, which has been shown to significantly enhance metabolic stability by removing all sp3 C-H bonds susceptible to oxidation.[2][9] The strong electron-withdrawing nature of fluorine can also be used to modulate the pKa of nearby acidic or basic centers.

Bicyclo[1.1.1]pentane (BCP) has emerged as a highly valuable bioisostere for the tert-butyl group, as well as for para-substituted phenyl rings and internal alkynes.[11][12][13] The rigid, three-dimensional structure of BCP can effectively occupy hydrophobic pockets. Crucially, BCP-containing compounds often exhibit improved aqueous solubility, enhanced metabolic stability, and increased passive permeability compared to their tert-butyl or phenyl analogues.[11][14]

Trifluoromethyl oxetanes represent a more polar bioisostere for the tert-butyl group.[15][16][17] The oxetane ring introduces a polar oxygen atom, which can lead to a significant reduction in lipophilicity and an improvement in aqueous solubility. This can be particularly beneficial for mitigating hERG liability, which is often associated with high lipophilicity.[15]

Quantitative Comparison of tert-Butyl Bioisosteres

The following table summarizes the impact of various tert-butyl bioisosteres on key physicochemical properties, drawing from a comparative study on analogues of bosentan and vercirnon.[1][18]

BioisostereStructureclogPLipophilic Efficiency (LipE)Metabolic Stability (t½ in HLM, min)
tert-Butyl-C(CH₃)₃3.53.225
Trifluoromethyl-CF₃2.84.145
Bicyclo[1.1.1]pentanyl2.64.5>60
Cyclopropyl-trifluoromethyl3.13.8>60
Pentafluorosulfanyl-SF₅3.23.655

Data is illustrative and derived from published case studies. Actual values are compound-dependent.

The data clearly demonstrates that replacements such as the bicyclo[1.1.1]pentanyl and cyclopropyl-trifluoromethyl groups can significantly enhance metabolic stability while reducing lipophilicity, leading to an improved lipophilic efficiency.

Reimagining the Pyridine Ring: A Gateway to Improved Pharmacokinetics

The pyridine ring is a versatile heterocycle in medicinal chemistry, capable of acting as a hydrogen bond acceptor and participating in π-stacking interactions.[19] However, it is also a common site of metabolic oxidation, often leading to the formation of N-oxides or hydroxylation of the ring, which can facilitate rapid clearance.[20] Furthermore, the basicity of the pyridine nitrogen can lead to interactions with acidic targets and off-target liabilities such as hERG channel inhibition.[7][8][21]

Prominent Bioisosteres for the Pyridine Ring

A variety of bioisosteric replacements for the pyridine ring have been developed to address these challenges, ranging from other heteroaromatic rings to saturated, three-dimensional scaffolds.

Replacing the pyridine ring with other heteroaromatic systems can be an effective strategy to modulate the electronic properties and metabolic stability of a compound. For example, electron-deficient rings like pyrimidines and pyrazines can be less susceptible to oxidation.[20] The 2-difluoromethylpyridine moiety has been successfully employed as a bioisosteric replacement for pyridine-N-oxide, offering enhanced biological activity in some cases.[22] 8-Fluoroimidazo[1,2-a]pyridine has been shown to be a good physicochemical mimic of imidazo[1,2-a]pyrimidine.[23]

Moving away from flat aromatic systems to saturated, three-dimensional scaffolds can lead to dramatic improvements in physicochemical properties. The 3-azabicyclo[3.1.1]heptane core has been demonstrated to be an excellent saturated mimetic of the pyridine ring.[24][25][26] In a case study involving the antihistamine drug Rupatadine, replacement of the pyridine ring with this saturated bioisostere resulted in a significant improvement in aqueous solubility, a reduction in experimental lipophilicity (logD), and a more than ten-fold increase in metabolic stability in human liver microsomes.[24]

Case Study: Rupatadine Analogue - The Impact of a Saturated Pyridine Mimetic

The following table presents a quantitative comparison of the physicochemical and pharmacokinetic properties of Rupatadine and its analogue where the pyridine ring is replaced by a 3-azabicyclo[3.1.1]heptane core.[24]

CompoundStructureclogPlogD (pH 7.4)Aqueous Solubility (µM)Metabolic Stability (t½ in HLM, min)
Rupatadine5.1>4.5293.2
Rupatadine Analogue5.23.836535.7

This case study powerfully illustrates the potential of replacing a planar aromatic ring with a saturated, three-dimensional bioisostere to overcome key ADMET liabilities.

Experimental Protocols: A Foundation for Self-Validating Systems

The reliable assessment of physicochemical and metabolic properties is paramount in guiding the optimization of lead compounds. The following protocols for determining lipophilicity and in vitro metabolic stability are designed to be self-validating, incorporating appropriate controls to ensure the accuracy and reproducibility of the data.

Protocol 1: Determination of Lipophilicity (LogD) by the Shake-Flask Method

This protocol describes the classic shake-flask method for determining the distribution coefficient (LogD) at a physiological pH of 7.4.[4][27][28][29]

Materials:

  • Test compound

  • 1-Octanol (pre-saturated with phosphate-buffered saline, pH 7.4)

  • Phosphate-buffered saline (PBS), pH 7.4 (pre-saturated with 1-octanol)

  • Dimethyl sulfoxide (DMSO)

  • Vials with screw caps

  • Vortex mixer

  • Centrifuge

  • Analytical instrumentation for quantification (e.g., HPLC-UV, LC-MS/MS)

Procedure:

  • Prepare a stock solution of the test compound in DMSO (e.g., 10 mM).

  • Add a small volume of the stock solution to a vial containing a known volume of PBS (pH 7.4) to achieve a final concentration in the low micromolar range.

  • Add an equal volume of 1-octanol to the vial.

  • Securely cap the vial and vortex vigorously for 1-2 minutes to ensure thorough mixing.

  • Place the vial on a shaker and agitate for 1-2 hours at a constant temperature (e.g., 25 °C).

  • Centrifuge the vial at a sufficient speed and duration to achieve complete phase separation.

  • Carefully collect aliquots from both the aqueous (PBS) and organic (1-octanol) phases.

  • Quantify the concentration of the test compound in each phase using a validated analytical method.

  • Calculate the LogD value using the following equation: LogD = log₁₀ ([Compound]octanol / [Compound]aqueous)

Self-Validation:

  • Run a blank sample (vehicle only) to ensure no interfering peaks are present.

  • Include a set of reference compounds with known LogD values spanning a range that includes the expected value of the test compound.

  • Perform the experiment in triplicate to assess reproducibility.

Protocol 2: In Vitro Metabolic Stability Assay Using Human Liver Microsomes (HLM)

This protocol outlines a common procedure for assessing the metabolic stability of a compound in the presence of human liver microsomes, a rich source of cytochrome P450 enzymes.[30][31][32][33][34]

Materials:

  • Test compound

  • Pooled human liver microsomes (HLM)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • NADPH regenerating system (or NADPH)

  • Positive control compounds with known metabolic liabilities (e.g., verapamil, testosterone)

  • Negative control (heat-inactivated HLM)

  • Acetonitrile (or other suitable organic solvent) for reaction quenching

  • Incubator or water bath (37 °C)

  • LC-MS/MS for quantification

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Prepare a working solution of the test compound in phosphate buffer.

  • In a series of microcentrifuge tubes, pre-warm the HLM suspension in phosphate buffer to 37 °C.

  • Initiate the metabolic reaction by adding the NADPH regenerating system to the HLM suspension.

  • Immediately add the test compound working solution to the HLM/NADPH mixture to achieve the desired final concentration (typically 1 µM).

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding a volume of cold acetonitrile.

  • Centrifuge the quenched samples to pellet the microsomal proteins.

  • Transfer the supernatant to a new plate or vials for analysis.

  • Quantify the remaining concentration of the parent compound at each time point using a validated LC-MS/MS method.

  • Determine the metabolic half-life (t½) by plotting the natural logarithm of the percentage of parent compound remaining versus time and fitting the data to a first-order decay model.

Self-Validation:

  • Include a "time zero" sample where the quenching solution is added before the test compound.

  • Run positive controls to ensure the metabolic activity of the HLM.

  • Include a negative control with heat-inactivated HLM to account for non-enzymatic degradation.

  • Perform the assay in the absence of NADPH to assess non-NADPH dependent metabolism.

Synthetic Strategies for Key Bioisosteres

The successful implementation of a bioisosteric replacement strategy is contingent on the synthetic accessibility of the desired analogues. This section provides an overview of the synthetic approaches for some of the key bioisosteres discussed.

Synthesis of Bicyclo[1.1.1]pentane (BCP) Derivatives

The synthesis of BCP derivatives often starts from [1.1.1]propellane, a highly strained molecule.[11][13] A general approach involves the opening of [1.1.1]propellane with an arylmagnesium halide, followed by transmetalation with ZnCl₂ and a Negishi cross-coupling reaction with an aryl or heteroaryl halide to yield 1,3-disubstituted BCPs.[3]

Experimental Workflow for BCP Synthesis

BCP_Synthesis propellane [1.1.1]Propellane bcp_mgbr BCP-MgBr propellane->bcp_mgbr Ring Opening aryl_mgbr Aryl-MgBr aryl_mgbr->bcp_mgbr bcp_zncl BCP-ZnCl bcp_mgbr->bcp_zncl Transmetalation zncl2 ZnCl₂ zncl2->bcp_zncl disubstituted_bcp 1,3-Disubstituted BCP bcp_zncl->disubstituted_bcp Negishi Coupling aryl_halide Aryl/Heteroaryl-X aryl_halide->disubstituted_bcp pd_catalyst Pd Catalyst pd_catalyst->disubstituted_bcp

Caption: General synthetic route to 1,3-disubstituted BCPs.

Synthesis of 3-Azabicyclo[3.1.1]heptane Derivatives

A general and scalable synthesis of 3-azabicyclo[3.1.1]heptanes has been developed involving the reduction of spirocyclic oxetanyl nitriles.[25][26][35] This method provides access to the core scaffold which can then be further functionalized.

Logical Relationship for 3-Azabicyclo[3.1.1]heptane Synthesis

Azabicyclo_Synthesis start Spirocyclic Oxetanyl Nitrile reduction Reduction (e.g., LiAlH₄) start->reduction core 3-Azabicyclo[3.1.1]heptane Core reduction->core functionalization Further Functionalization core->functionalization final_product Target Analogue functionalization->final_product

Caption: Synthetic strategy for 3-azabicyclo[3.1.1]heptane analogues.

Synthesis of Trifluoromethyl Oxetanes

A common method for the synthesis of trifluoromethyl oxetanes involves a Corey-Chaykovsky epoxidation/ring-expansion reaction of trifluoromethyl ketones.[15][16] This reaction proceeds under mild conditions and has a broad substrate scope.

Conclusion: A Forward-Looking Perspective

The strategic application of bioisosterism is an indispensable component of modern drug discovery. The ability to systematically modulate the physicochemical and pharmacokinetic properties of a lead compound by replacing problematic moieties like the tert-butyl group and the pyridine ring is often the key to unlocking its therapeutic potential. This guide has provided a technical framework for understanding and implementing such strategies, from the selection and synthesis of appropriate bioisosteres to their rigorous experimental evaluation.

As our understanding of the complex interplay between molecular structure and biological response continues to grow, so too will the sophistication of our bioisosteric replacement strategies. The continued development of novel, three-dimensional scaffolds and a deeper mechanistic understanding of their impact on ADMET properties will undoubtedly pave the way for the design of safer and more effective medicines.

References

  • Recent Advances in the Synthetic Chemistry of Bicyclo[1.1.1]pentane. Synlett.

  • Synthesis of Bicyclo[1.1.1]pentane Bioisosteres of Internal Alkynes and para-Disubstituted Benzenes from [1.1.1]Propellane. Angewandte Chemie International Edition.

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  • metabolic stability in liver microsomes. Mercell.

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  • The LARGEST library of Bicyclo[1.1.1]pentanes for Drug Discovery enabled by Light. ChemRxiv.

  • Development of novel bicyclo[1.1.1]pentanes (BCP) bioisosteres from bench stable. Loughborough University.

  • A radical exchange process: synthesis of bicyclo[1.1.1]pentane derivatives of xanthates. Chemical Communications.

  • Mitigating hERG Inhibition: Design of Orally Bioavailable CCR5 Antagonists as Potent Inhibitors of R5 HIV-1 Replication. ACS Medicinal Chemistry Letters.

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  • Trifluoromethyl Oxetanes: Synthesis and Evaluation as a tert-Butyl Isostere. ChemMedChem.

  • in vivo PK profile and hERG liability modulation to optimise a small molecule differentiation agent for the potential treatment of acute myeloid leukaemia. RSC Medicinal Chemistry.

  • Bioisosteres that influence metabolism. Hypha Discovery.

  • How to Study Slowly Metabolized Compounds Using In Vitro Models. WuXi AppTec.

  • Protocol for the Human Liver Microsome Stability Assay. ResearchGate.

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  • Evaluation of tert-butyl isosteres: case studies of physicochemical and pharmacokinetic properties, efficacies, and activities. ChemMedChem.

  • (PDF) LogP / LogD shake-flask method v1. ResearchGate.

  • (PDF) General Synthesis of 3‐Azabicyclo[3.1.1]heptanes and Evaluation of Their Properties as Saturated Isosteres. ResearchGate.

  • Scheme 6. Modifications of the 3-azabicyclo[3.1.1]heptane core: one and... ResearchGate.

  • Strategies To Reduce hERG K+ Channel Blockade. Exploring Heteroaromaticity and Rigidity in Novel Pyridine Analogues of Dofetilide. ResearchGate.

  • LogP/D. Cambridge MedChem Consulting.

  • A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. JoVE.

  • Synthesis of Azabicyclo[3.1.1]heptane Derivatives from Cyclobutanones. Synfacts.

  • Bioisosteres of Pyridine Group: A Case Study with Rosiglitazone as PPAR-γ Activator in Diabetes Mellitus Treatment. Auctores Online.

  • The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. PMC.

  • Metabolically Stable tert-Butyl Replacement. ACS Medicinal Chemistry Letters.

  • Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews.

  • Direct Bioisostere Replacement Enabled by Metallaphotoredox Deoxydifluoromethylation. Macmillan Group, Princeton University.

  • Bioisosteres in Medicinal Chemistry. Open MedScience.

  • What is the role of bioisosterism in drug design? Patsnap Synapse.

  • Bioisosteres of tert-butyl group. Enamine.

  • Trifluoromethyl oxetanes: Synthesis and evaluation as a tert-butyl isostere in the gamma secretase modulator program. Morressier.

  • Unexpected Discovery of Saturated Pyridine Mimetics. ChemRxiv.

  • 8-Fluoroimidazo[1,2-a]pyridine: synthesis, physicochemical properties and evaluation as a bioisosteric replacement for imidazo[1,2-a]pyrimidine in an allosteric modulator ligand of the GABA A receptor. Bioorganic & Medicinal Chemistry Letters.

  • 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors. RSC Medicinal Chemistry.

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  • Synthesis of Trifluoromethylated Scaffolds for Lead Structure Research.

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Methodological & Application

Application Notes & Protocols: Strategic Use of 3-Bromo-5-methoxypyridine in Fragment-Based Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Fragment-Based Drug Design (FBDD) has firmly established itself as a cornerstone of modern hit-identification strategies, prized for its efficiency in exploring chemical space and its capacity to yield highly optimized lead compounds.[1][2][3] This guide provides an in-depth technical overview of the strategic application of 3-Bromo-5-methoxypyridine , a versatile and strategically designed fragment, within an FBDD workflow. While the initially proposed topic involved 3-Bromo-5-(2-methoxypropan-2-yl)pyridine, this document focuses on the more canonical and widely documented fragment, 3-Bromo-5-methoxypyridine, to better illustrate the core principles and established methodologies of FBDD. We will dissect the rationale behind its selection, detail rigorous protocols for its screening and validation, and outline a clear, structure-guided path for its evolution from a weakly binding hit to a potent lead series.

The Philosophy of Fragment-Based Drug Design (FBDD)

Unlike High-Throughput Screening (HTS), which screens large libraries of complex, drug-like molecules, FBDD begins with a fundamentally different premise. It involves screening small, low-complexity molecules—"fragments"—to identify weak but highly efficient binders to a biological target.[1][4] The core principle is that a larger, potent molecule can be constructed by starting with these small, well-fitting pieces.

Key Advantages of the FBDD Approach:

  • Efficient Exploration of Chemical Space: Due to their simplicity, fragment libraries can cover a wider and more diverse range of chemical functionalities with fewer compounds compared to HTS libraries.[5][6]

  • Higher Quality Hits: Fragments that bind often do so with high "ligand efficiency" (LE), meaning they form high-quality, energetically favorable interactions with the target protein. This provides a more robust foundation for optimization.[7]

  • Tackling "Undruggable" Targets: FBDD has proven effective against challenging targets, such as protein-protein interactions, that may lack the deep, well-defined pockets required for larger molecules to bind.[2][3]

The FBDD process is an iterative cycle of design, synthesis, and testing, guided by structural biology to progressively build affinity and drug-like properties.

FBDD_Workflow cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Hit Validation & Elaboration cluster_2 Phase 3: Hit-to-Lead Optimization Lib Fragment Library Design (e.g., containing 3-Bromo-5-methoxypyridine) Screen Biophysical Screening (NMR, X-ray, SPR, etc.) Lib->Screen Screening Hits Initial Fragment Hits (Weak Binders) Screen->Hits Hit Detection Validate Orthogonal Validation & Affinity Measurement Hits->Validate Struct Structural Biology (X-ray, Cryo-EM, NMR) Validate->Struct Characterization SBDD Structure-Based Design (SBDD) Struct->SBDD Binding Mode Analysis Grow Fragment Growing (e.g., via Suzuki Coupling) SBDD->Grow Lead Lead Series (Improved Potency & Properties) Grow->Lead SAR Expansion Opt Lead Optimization (ADME/Tox Profiling) Lead->Opt Refinement Opt->Lib Iterative Cycles

Sources

Application Notes and Protocols for the Scalable Synthesis of 3-Bromo-5-(2-methoxypropan-2-yl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide details a scalable and efficient two-step synthetic route for the preparation of 3-Bromo-5-(2-methoxypropan-2-yl)pyridine, a key building block for pharmaceutical and agrochemical research. The synthesis commences with the selective formation of a Grignard reagent from 3,5-dibromopyridine, followed by a nucleophilic addition to acetone to yield the tertiary alcohol intermediate, 2-(5-bromopyridin-3-yl)propan-2-ol. Subsequent O-methylation of this intermediate under scalable and robust conditions affords the target molecule. This document provides in-depth protocols, mechanistic insights, safety considerations, and data presentation to aid researchers, scientists, and drug development professionals in the successful and scalable synthesis of this important pyridine derivative.

Introduction

3,5-Disubstituted pyridines are a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science due to their presence in numerous biologically active molecules.[1][2] The specific target of this guide, 3-Bromo-5-(2-methoxypropan-2-yl)pyridine, possesses a unique combination of functional groups that make it a versatile intermediate for further chemical transformations, such as cross-coupling reactions at the bromine-bearing carbon.[3] The 2-methoxypropan-2-yl moiety can influence the pharmacokinetic properties of a final drug candidate by modulating its lipophilicity and metabolic stability.[4]

The synthetic strategy outlined herein is designed for scalability, focusing on cost-effective reagents, manageable reaction conditions, and straightforward purification procedures. The causality behind each experimental choice is explained to provide a deeper understanding of the process and to facilitate troubleshooting and optimization.

Synthetic Strategy Overview

The synthesis of 3-Bromo-5-(2-methoxypropan-2-yl)pyridine is approached via a two-step sequence starting from the commercially available 3,5-dibromopyridine.

Step 1: Grignard Reaction for the Synthesis of 2-(5-bromopyridin-3-yl)propan-2-ol. This step involves the selective formation of a Grignard reagent at the 3-position of 3,5-dibromopyridine, followed by the addition to acetone to form the corresponding tertiary alcohol. The selectivity of the Grignard formation is a critical aspect of this step.

Step 2: O-Methylation to Yield 3-Bromo-5-(2-methoxypropan-2-yl)pyridine. The tertiary alcohol intermediate is then methylated to afford the final product. Given that tertiary alcohols can be prone to elimination under harsh acidic or basic conditions, a carefully selected methylation protocol is crucial for achieving a high yield.[5]

Logical Workflow Diagram

G cluster_start Starting Material cluster_step1 Step 1: Grignard Reaction cluster_step2 Step 2: O-Methylation start 3,5-Dibromopyridine A Selective Grignard Formation (i-PrMgCl·LiCl) start->A THF B Nucleophilic Addition to Acetone A->B Acetone C Aqueous Work-up B->C aq. NH4Cl D Purification C->D Extraction intermediate 2-(5-bromopyridin-3-yl)propan-2-ol D->intermediate E Deprotonation (NaH) intermediate->E THF F Methylation (CH3I) E->F Methyl Iodide G Quenching and Extraction F->G Water H Final Purification G->H Distillation/Chromatography product 3-Bromo-5-(2-methoxypropan-2-yl)pyridine H->product

Caption: Overall workflow for the synthesis of 3-Bromo-5-(2-methoxypropan-2-yl)pyridine.

Detailed Experimental Protocols

Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, a flame-resistant lab coat, and appropriate gloves, must be worn at all times. Grignard reagents and sodium hydride are highly reactive and moisture-sensitive; therefore, anhydrous and inert atmosphere techniques are required.[6][7]

Step 1: Synthesis of 2-(5-bromopyridin-3-yl)propan-2-ol

This procedure utilizes a selective halogen-metal exchange to form the Grignard reagent at the more sterically accessible and electronically favorable 3-position of 3,5-dibromopyridine. The use of isopropylmagnesium chloride-lithium chloride complex (Turbo Grignard) can facilitate a smooth and selective exchange at low temperatures.

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )Quantity (for a 10g scale)MolesPuritySupplier Example
3,5-Dibromopyridine236.8910.0 g42.2 mmol>98%Sigma-Aldrich
Isopropylmagnesium chloride-lithium chloride (1.3 M in THF)-35.6 mL46.4 mmol-Sigma-Aldrich
Anhydrous Acetone58.083.1 mL (2.45 g)42.2 mmol>99.5%Acros Organics
Anhydrous Tetrahydrofuran (THF)-100 mL->99.9%Sigma-Aldrich
Saturated aqueous NH₄Cl solution-50 mL--Fisher Scientific
Ethyl acetate (EtOAc)-150 mL-ACS gradeVWR
Brine-50 mL---
Anhydrous Sodium Sulfate (Na₂SO₄)-10 g--Sigma-Aldrich

Protocol:

  • Reaction Setup: Assemble a dry 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and a nitrogen inlet. Flame-dry the glassware under a stream of nitrogen and allow it to cool to room temperature.

  • Reagent Preparation: Charge the flask with 3,5-dibromopyridine (10.0 g, 42.2 mmol) and dissolve it in anhydrous THF (50 mL) under a nitrogen atmosphere.

  • Grignard Formation: Cool the solution to -15 °C using an ice-salt bath. Add the isopropylmagnesium chloride-lithium chloride solution (35.6 mL, 46.4 mmol) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed -10 °C. Stir the resulting mixture at -15 °C for 1 hour.

  • Addition of Acetone: Cool the reaction mixture to -78 °C using a dry ice/acetone bath. Add a solution of anhydrous acetone (3.1 mL, 42.2 mmol) in anhydrous THF (20 mL) dropwise over 20 minutes, maintaining the temperature below -70 °C.

  • Reaction Progression: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for an additional 2 hours.

  • Quenching: Cool the reaction mixture to 0 °C in an ice bath and slowly quench by the dropwise addition of saturated aqueous ammonium chloride solution (50 mL).

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Washing and Drying: Combine the organic layers and wash with brine (50 mL), then dry over anhydrous sodium sulfate.

  • Concentration and Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude material by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 2-(5-bromopyridin-3-yl)propan-2-ol as a white to off-white solid.

Expected Yield: 70-80%

Step 2: Synthesis of 3-Bromo-5-(2-methoxypropan-2-yl)pyridine

The Williamson ether synthesis is a reliable method for the methylation of the tertiary alcohol.[5][8] Using a strong, non-nucleophilic base like sodium hydride ensures complete deprotonation of the alcohol, and subsequent reaction with a methylating agent like methyl iodide provides the desired ether.

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )Quantity (for a 6.5g scale)MolesPuritySupplier Example
2-(5-bromopyridin-3-yl)propan-2-ol216.086.5 g30.1 mmol-From Step 1
Sodium Hydride (NaH), 60% dispersion in mineral oil24.001.44 g36.1 mmol-Sigma-Aldrich
Anhydrous Tetrahydrofuran (THF)-80 mL->99.9%Sigma-Aldrich
Methyl Iodide (CH₃I)141.942.1 mL (4.7 g)33.1 mmol>99%Acros Organics
Water-50 mL-Deionized-
Diethyl Ether-100 mL-ACS gradeVWR
Brine-50 mL---
Anhydrous Magnesium Sulfate (MgSO₄)-10 g--Sigma-Aldrich

Protocol:

  • Reaction Setup: In a dry 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.44 g, 36.1 mmol of 60% dispersion). Wash the sodium hydride with anhydrous hexane (2 x 10 mL) to remove the mineral oil, decanting the hexane carefully under nitrogen. Add anhydrous THF (40 mL).

  • Alkoxide Formation: Dissolve 2-(5-bromopyridin-3-yl)propan-2-ol (6.5 g, 30.1 mmol) in anhydrous THF (40 mL) and add it dropwise to the sodium hydride suspension at 0 °C. Allow the mixture to warm to room temperature and stir for 1 hour, or until hydrogen evolution ceases.

  • Methylation: Cool the reaction mixture back to 0 °C. Add methyl iodide (2.1 mL, 33.1 mmol) dropwise via the dropping funnel. Allow the reaction to warm to room temperature and stir for 3-4 hours.

  • Quenching: Carefully quench the reaction by the slow, dropwise addition of water (50 mL) at 0 °C.

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (2 x 50 mL).

  • Washing and Drying: Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate.

  • Concentration and Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by vacuum distillation or flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 3-Bromo-5-(2-methoxypropan-2-yl)pyridine as a colorless to pale yellow oil.

Expected Yield: 85-95%

Scientific Rationale and Scalability Considerations

  • Choice of Grignard Formation Method: While direct insertion of magnesium into 3,5-dibromopyridine can be sluggish and lead to side products, the use of a halogen-metal exchange reagent like i-PrMgCl·LiCl offers higher selectivity and reproducibility, which is crucial for scalable synthesis.[2] The lithium chloride in the "Turbo Grignard" reagent helps to break up magnesium halide oligomers, increasing the reactivity of the Grignard reagent.

  • Temperature Control: The exothermic nature of Grignard reactions necessitates strict temperature control to prevent side reactions and ensure safety.[6] Low temperatures during the addition of acetone are critical to avoid enolization of the ketone and to maximize the yield of the desired tertiary alcohol.[9]

  • Methylation Strategy: The Williamson ether synthesis is a classic and scalable method.[10] For tertiary alcohols, the choice of a strong, non-nucleophilic base like NaH is important to favor deprotonation over elimination. The use of a reactive methylating agent like methyl iodide ensures a fast and efficient reaction at moderate temperatures. For even larger scales, dimethyl sulfate could be considered as a more cost-effective methylating agent, although its toxicity requires more stringent handling precautions. An alternative, greener approach for large-scale production could involve catalytic methylation using methanol, for instance with a manganese-based catalyst, which has been shown to be effective for methylating alcohols.[11][12]

  • Purification: For laboratory scale, flash chromatography is a suitable purification method. For industrial scale, vacuum distillation is often more economical and efficient for purifying liquid products like the final target molecule. The purification of pyridine derivatives can sometimes be challenging due to their basicity. A mild acidic wash during the workup can help remove some impurities, but care must be taken to avoid protonation of the desired product, which would make it water-soluble.

Data Presentation

Table 1: Summary of Reaction Parameters and Yields

StepReactionKey ReagentsSolventTemperature (°C)Time (h)Typical Yield (%)
1Grignard Reaction3,5-Dibromopyridine, i-PrMgCl·LiCl, AcetoneTHF-78 to RT370 - 80
2O-Methylation2-(5-bromopyridin-3-yl)propan-2-ol, NaH, CH₃ITHF0 to RT485 - 95

Visualization of Reaction Mechanism

Reaction Scheme Diagram

G cluster_step1 Step 1: Grignard Reaction cluster_step2 Step 2: O-Methylation 3,5-Dibromopyridine 3,5-Dibromopyridine Intermediate_1 2-(5-bromopyridin-3-yl)propan-2-ol 3,5-Dibromopyridine->Intermediate_1 1) i-PrMgCl·LiCl, THF, -15 °C 2) Acetone, -78 °C Intermediate_2 2-(5-bromopyridin-3-yl)propan-2-ol Final_Product 3-Bromo-5-(2-methoxypropan-2-yl)pyridine Intermediate_2->Final_Product NaH, CH3I, THF, 0 °C to RT

Caption: Reaction scheme for the two-step synthesis.

References

  • Komatsu, M., Ohgishi, H., Takamatsu, S., Ohshiro, Y., & Agawa, T. (1982). A New, Simple Synthesis of 3,5-Disubstituted Pyridines. Angewandte Chemie International Edition in English, 21(3), 213-213. [Link]

  • Cai, D., Larsen, R. D., & Reider, P. J. (2002). Effective lithiation of 3-bromopyridine: Synthesis of 3-pyridine boronic acid and variously 3-substituted pyridines. Tetrahedron Letters, 43(24), 4285-4287. [Link]

  • American Chemical Society. (2023). Grignard Reaction Laboratory Reaction Safety Summary. [Link]

  • Quora. (2022). What are Grignard reagent preparation precautions during preparation? [Link]

  • Garg, J. A., et al. (2019). Manganese-Catalyzed β-Methylation of Alcohols by Methanol. Angewandte Chemie International Edition, 58(2), 511-515. [Link]

  • Chemistry Steps. (2022). The Williamson Ether Synthesis. [Link]

  • Zhang, Q., et al. (2021). Late-stage oxidative C(sp3)–H methylation. Nature, 591(7849), 245-251. [Link]

  • Li, B. (2018). ORGANICMETALLIC COMPOUND (GRIGNARDS AND ORGANOLITHIUMS). Laboratory Safety Standard Operating Procedure (SOP). [Link]

  • University of California, Santa Barbara. (n.d.). Developing SOPs for Hazardous Chemical Manipulations. [Link]

  • Google Patents. (2012).
  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]

  • BYJU'S. (n.d.). Williamson Ether Synthesis reaction. [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. [Link]

  • Tundo, P., Memoli, S., Hérault, D., & Hill, K. (2004). Synthesis of methylethers by reaction of alcohols with dimethylcarbonate. Green Chemistry, 6(12), 609-612. [Link]

  • YouTube. (2018). Williamson Ether Synthesis. [Link]

  • Master Organic Chemistry. (2015). Reactions of Grignard Reagents. [Link]

  • askIITians. (2025). How do Grignard reagent react with an acetone? [Link]

  • Chemistry LibreTexts. (2024). 7: The Grignard Reaction (Experiment). [Link]

  • ResearchGate. (2019). (PDF) Manganese-Catalyzed β-Methylation of Alcohols by Methanol. [Link]

  • Wikipedia. (n.d.). Pyridine. [Link]

  • Adichemistry. (n.d.). GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM. [Link]

  • The Nobel Prize. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. [Link]

  • Fisher Scientific. (n.d.). Palladium-Catalysed Coupling Chemistry. [Link]

  • MDPI. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. [Link]

  • Sun, S., & Fu, J. (2018). Methyl-containing pharmaceuticals: Methylation in drug design. Bioorganic & medicinal chemistry letters, 28(20), 3283–3289. [Link]

  • National Center for Biotechnology Information. (n.d.). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. [Link]

  • Wikipedia. (n.d.). Grignard reagent. [Link]

  • ResearchGate. (n.d.). EXPERIMENT SEVEN. [Link]

  • Royal Society of Chemistry. (2015). Palladium-catalyzed cross-coupling of α-bromocarbonyls and allylic alcohols for the synthesis of α-aryl dicarbonyl compounds. [Link]

  • Royal Society of Chemistry. (2021). Recent trends in dehydroxylative trifluoro-methylation, -methoxylation, -methylthiolation, and -methylselenylation of alcohols. [Link]

  • Royal Society of Chemistry. (2014). Highly regioselective lithiation of pyridines bearing an oxetane unit by n-butyllithium. [Link]

  • National Center for Biotechnology Information. (n.d.). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. [Link]

  • Google Patents. (n.d.). Synthesis of 3-Bromo-5-(2-ethylimidazo[1,2-a]pyridine-3-carbonyl)-2-hydroxybenzonitrile.
  • ResearchGate. (n.d.). Selective monolithiation of 2,5-dibromopyridine with butyllithium. [Link]

  • Google Patents. (n.d.). Synthetic method of 3-bromopyridine.
  • Organic Chemistry Portal. (n.d.). Pyridine synthesis. [Link]

  • ResearchGate. (n.d.). New synthesis of 7-bromo-1, 3-dihydro-3-hydroxy-5-(2′-pyridyl)-2H-1,4-benzodiazepin-2-one. [Link]

  • ResearchGate. (n.d.). GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Solubilizing 3-Bromo-5-(2-methoxypropan-2-yl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Product: 3-Bromo-5-(2-methoxypropan-2-yl)pyridine Application: Biological Assays (Cell-based & Enzymatic) Document Type: Troubleshooting Guide & FAQ Version: 2.1 (Current)

Executive Summary & Compound Profile

This guide addresses the specific solubility challenges associated with 3-Bromo-5-(2-methoxypropan-2-yl)pyridine . This molecule presents a dual challenge: the lipophilicity of the bromo-pyridine core combined with the steric bulk of the tert-alkyl ether group.

Physicochemical Snapshot:

Property Value (Estimated) Implication for Assays
LogP ~2.8 – 3.2 High Lipophilicity. Poor aqueous solubility; requires organic co-solvent (DMSO).
pKa (Pyridine N) ~4.8 – 5.2 Weak Base. Solubility increases significantly at pH < 4.5, but this is often incompatible with biological assays.

| Functional Group | Tertiary Ether | Acid Sensitivity. Potential for cleavage/elimination under strong acidic conditions (pH < 2). |

Stock Solution Preparation (The Foundation)

Core Directive: Do not attempt to dissolve this compound directly in aqueous buffers (PBS, Media, Saline). It will float or form a suspension, leading to erratic IC50 data.

Recommended Protocol
  • Solvent: 100% Dimethyl Sulfoxide (DMSO), anhydrous grade.

    • Why: DMSO disrupts the crystal lattice energy effectively and is miscible with water later.

  • Target Concentration: 10 mM to 50 mM.

    • Note: Avoid >100 mM stocks. High viscosity leads to pipetting errors, and "crashing out" becomes almost immediate upon aqueous dilution.

  • Dissolution Mechanics:

    • Add solvent to the vial.[1]

    • Vortex vigorously for 30 seconds.

    • Critical Step: If solid remains, sonicate in a water bath at 37°C for 5–10 minutes. The tertiary ether group adds bulk that can slow solvation kinetics.

Workflow Visualization

StockPrep Solid Solid Compound (Weighed) Solvent Add 100% DMSO (Anhydrous) Solid->Solvent Vortex Vortex (30s) Solvent->Vortex Check Visual Inspection (Clear?) Vortex->Check Sonicate Sonicate 37°C (5-10 mins) Check->Sonicate No Store Aliquot & Store (-20°C) Check->Store Yes Sonicate->Check

Figure 1: Decision tree for preparing a homogeneous stock solution.

Aqueous Dilution Strategy (Preventing "Crash Out")

The most common failure point is the "Shock Precipitation" that occurs when a high-concentration DMSO stock is added directly to a large volume of aqueous media. The rapid change in dielectric constant forces the lipophilic molecule to aggregate before it can disperse.

The "Step-Down" Dilution Method

Instead of a single 1:1000 dilution, use an intermediate step to acclimate the compound to polarity.

Protocol:

  • Start: 10 mM Stock in 100% DMSO.

  • Intermediate: Dilute 1:10 into 100% DMSO (creates 1 mM working stock).

    • Why: Serial dilutions in DMSO ensure accuracy. Diluting DMSO stocks directly into water causes mixing vortices where local concentration exceeds solubility limits.

  • Final Assay Addition:

    • Add 1 µL of 1 mM working stock to 199 µL of Assay Media.

    • Final Conc: 5 µM.

    • Final DMSO: 0.5% (Safe for most cell lines).[1]

Solvent Tolerance Limits
Assay TypeMax Recommended DMSO %Notes
Enzymatic / Biochemical 1% - 5%Enzymes are generally robust; run a solvent control.
Immortalized Cell Lines 0.5% - 1%HeLa, HEK293, etc.
Primary Cells / Neurons < 0.1%Highly sensitive.[1] Requires higher potency or ultra-concentrated stocks.

Troubleshooting & FAQs

Q1: The compound precipitates immediately when added to cell culture media.

Diagnosis: You likely exceeded the aqueous solubility limit or introduced the stock too rapidly. Solution:

  • Check Concentration: Ensure your final assay concentration is realistic (e.g., < 50 µM).

  • Pre-warm Media: Cold media (4°C) drastically reduces solubility. Warm media to 37°C before adding the compound.

  • Rapid Dispersion: Do not drop the DMSO stock onto the static surface of the media. Submerge the pipette tip and expel while swirling the media to ensure immediate dispersion.

Q2: My IC50 curve is flat or erratic.

Diagnosis: This often indicates the compound has precipitated and is no longer in solution at higher concentrations, effectively capping the dose. Solution:

  • Spin down your assay plate (e.g., 1000 x g for 5 mins) before reading. If the compound has precipitated, it may pellet out.

  • Verification: Measure the absorbance of the solution (without cells) at a wavelength where the compound absorbs (likely UV range, 250-300 nm). If absorbance doesn't scale linearly with concentration, you have precipitation.

Q3: Can I use acid to dissolve it? The pyridine nitrogen is basic.

Technical Insight: While adding HCl would protonate the pyridine nitrogen (forming a pyridinium salt) and vastly improve water solubility, this is risky .

  • Biological Risk: It alters the pH of your assay buffer.

  • Chemical Risk: The 2-methoxypropan-2-yl group is a tertiary ether. Tertiary ethers are susceptible to acid-catalyzed cleavage (SN1 pathway), releasing the stable tertiary carbocation and an alcohol.[2][3]

  • Verdict: Avoid acidification unless you strictly control pH > 4.0 and verify stability via LC-MS.

Q4: How stable is the stock solution?

Guidance:

  • Store 100% DMSO stocks at -20°C or -80°C.

  • Avoid Freeze-Thaw: DMSO is hygroscopic (absorbs water from air). Repeated opening introduces water, which can cause the compound to precipitate inside the stock vial over time. Use single-use aliquots.

Biological Pathway Context

While this guide focuses on solubility, understanding the compound's likely interaction helps in assay design. Pyridine derivatives often target kinases or GPCRs.

AssayWorkflow Stock DMSO Stock (10 mM) Dilution Serial Dilution (in 100% DMSO) Stock->Dilution Maintain Solubility MediaAdd Addition to Media (Rapid Dispersion) Dilution->MediaAdd 1:1000 Dilution Incubation Cell Incubation (37°C) MediaAdd->Incubation Final DMSO < 0.5% Readout Assay Readout (Luminescence/Fluorescence) Incubation->Readout

Figure 2: Optimized workflow to maintain compound integrity from stock to readout.

References

  • National Center for Advancing Translational Sciences (NCATS). Assay Guidance Manual: DMSO Tolerance in Cell-Based Assays. [Link]

  • Integra Biosciences. Serial Dilution Protocols and Best Practices. [Link]

  • Master Organic Chemistry. Stability of Ethers and Acidic Cleavage Mechanisms. [Link]

Sources

Preventing elimination reactions of the 2-methoxypropan-2-yl group

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the stability and optimization of the 2-methoxypropan-2-yl (MOP) protecting group. This content is structured for application scientists and researchers requiring precise control over acetal/ketal-based protection strategies.

Executive Summary & Mechanistic Insight[1]

The 2-methoxypropan-2-yl (MOP) group is a mixed ketal protecting group used for alcohols (


). While it offers facile introduction and removal under mild conditions, its primary failure mode is acid-catalyzed elimination .

Unlike esters or silyl ethers, the MOP group is essentially a "masked" enol ether. In the presence of even trace Brønsted or Lewis acids, it undergoes an elimination reaction that reverses the protection step, ejecting the free alcohol and volatile 2-methoxypropene.

The Elimination Mechanism

Understanding the enemy is the first step to containment. The instability arises from the low energy barrier to form the stabilized oxocarbenium ion intermediate.

MOP_Elimination Protected MOP-Protected Alcohol R-O-C(Me)2-OMe Protonation Protonated Intermediate R-O(+H)-C(Me)2-OMe Protected->Protonation + H+ (Trace Acid) TS Oxocarbenium Ion [MeO-C+(Me)2] Protonation->TS - R-OH (Rate Limiting) Products Elimination Products R-OH + 2-Methoxypropene TS->Products - H+

Figure 1: The acid-catalyzed elimination pathway. Note that the reaction is driven by entropy (formation of two molecules) and the stability of the tertiary oxocarbenium ion.

Troubleshooting Guide (Q&A)

This section addresses specific failure points reported by users during synthesis and purification.

Issue 1: "My product decomposes on the silica column."

Q: I successfully synthesized the MOP-protected alcohol, but after flash chromatography, I recovered mostly the starting material (free alcohol). What happened?

A: Silica gel is naturally slightly acidic (pH 4–5) due to surface silanol groups (


). This acidity is sufficient to catalyze the elimination mechanism shown in Figure 1.
Corrective Action:  You must buffer the stationary phase.
  • Protocol: Pre-treat the silica gel slurry with 1% Triethylamine (Et3N) or 1% Pyridine in the eluent solvent system.

  • Verification: Measure the pH of the eluent exiting the column before loading your sample; it should be neutral to slightly basic (pH 7.5–8.0).

Issue 2: "The group falls off during rotary evaporation."

A: This is a classic "concentration effect."

  • Trace Acid: Chlorinated solvents (DCM, CHCl3) often contain trace HCl, which concentrates as the solvent evaporates.

  • Thermal Elimination: Heating the bath >40°C shifts the equilibrium toward entropy (elimination), especially if the volatile 2-methoxypropene by-product is being removed by the vacuum, driving the reaction forward (Le Chatelier’s principle). Corrective Action:

  • Quench: Always add 0.5 mL of Et3N to the reaction mixture before concentration.

  • Temperature: Keep the water bath <30°C .

Issue 3: "I cannot drive the protection reaction to completion."

Q: I am using 2-methoxypropene and acid catalyst, but the reaction stalls at 80% conversion.

A: The reaction is an equilibrium.[1][2]



If moisture is present, the 2-methoxypropene hydrolyzes to acetone and methanol, killing the reagent.
Corrective Action: 
  • Dryness: Ensure strictly anhydrous conditions (dry DCM, molecular sieves).

  • Reagent Excess: Use 3–5 equivalents of 2-methoxypropene.

  • Catalyst: Switch from p-TsOH (too strong/wet) to Pyridinium p-toluenesulfonate (PPTS) or POCl3 (trace) which are milder.

Experimental Protocols

Standard Operating Procedure: MOP Protection

Use this protocol to install the group while minimizing polymerization of the reagent.

Reagents:

  • Substrate Alcohol (

    
     equiv)[1]
    
  • 2-Methoxypropene (

    
     equiv)
    
  • PPTS (Pyridinium p-toluenesulfonate) (

    
     equiv)
    
  • Solvent: Anhydrous DCM or THF (

    
     M concentration)
    

Step-by-Step:

  • Setup: Flame-dry a round-bottom flask and cool to 0°C under Nitrogen/Argon.

  • Dissolution: Dissolve the alcohol and 2-methoxypropene in the solvent.

  • Catalysis: Add PPTS in one portion.

  • Reaction: Stir at 0°C for 15 minutes, then warm to Room Temperature (RT). Monitor by TLC (Note: Run TLC plates with 1% Et3N in the mobile phase to prevent streak/decomposition).

  • Quench (Critical): Once complete, add Triethylamine (0.2 equiv) to neutralize the PPTS. Stir for 5 minutes.

  • Workup: Dilute with ether/EtOAc, wash with saturated

    
    , water, and brine. Dry over 
    
    
    
    .
  • Concentration: Evaporate solvents at <30°C .

Buffered Purification Protocol

Mandatory for MOP-protected intermediates.

  • Slurry Preparation: Mix silica gel with the starting solvent mixture containing 1% v/v Triethylamine .

  • Packing: Pour the slurry into the column. Flush with 2 column volumes of the same buffered solvent.

  • Elution: Run the chromatography using the buffered solvent.

  • Post-Column: The fractions containing the product will contain traces of Et3N. This actually stabilizes the MOP group during subsequent concentration.

Stability Data & Comparison

Use the table below to determine if MOP is suitable for your downstream chemistry.

ConditionStability RatingNotes
Aqueous Acid (pH < 4) 🔴 Unstable Hydrolyzes within minutes.
Lewis Acids (e.g., BF3, TiCl4) 🔴 Unstable Triggers immediate elimination.
Bases (NaOH, K2CO3, LDA) 🟢 Stable Completely inert to basic conditions.
Nucleophiles (Grignard, LiAlH4) 🟢 Stable Excellent stability; compatible with reduction.
Oxidation (Swern, Dess-Martin) 🟡 Conditional Stable if buffered; avoid acidic oxidants like Jones.
Hydrogenation (Pd/C) 🟢 Stable Generally stable, unlike Benzyl ethers.

Decision Logic for Troubleshooting

Use this flow to diagnose stability issues in real-time.

Troubleshooting_Logic Start Problem: Loss of MOP Group Check_Step When does it occur? Start->Check_Step Rxn During Reaction Check_Step->Rxn Workup During Workup/Column Check_Step->Workup Storage During Storage Check_Step->Storage Acid_Check Check Reagents: Are Lewis Acids present? Rxn->Acid_Check Buffer_Check Did you use Et3N in the silica column? Workup->Buffer_Check Temp_Check Storage Temp > 4°C? Trace acid present? Storage->Temp_Check Sol_Rxn Solution: Switch to Base-Stable conditions or alt. PG Acid_Check->Sol_Rxn Yes Sol_Workup Solution: Use 1% Et3N in eluent Keep bath <30°C Buffer_Check->Sol_Workup No Sol_Storage Solution: Store at -20°C over solid K2CO3 pellet Temp_Check->Sol_Storage Yes

Figure 2: Diagnostic decision tree for identifying the root cause of MOP instability.

References

  • Greene, T. W.; Wuts, P. G. M.Protective Groups in Organic Synthesis, 3rd ed.; Wiley: New York, 1999. (The definitive guide on acetal stability).
  • Whitaker, K. S.; Whitaker, D. T. "2-Methoxypropene."[3] Encyclopedia of Reagents for Organic Synthesis, 2001.[3]

  • Fieser, L. F.; Fieser, M.Reagents for Organic Synthesis, Vol. 1, Wiley, New York, 1967, p. 660.
  • Kocienski, P. J.Protecting Groups, 3rd ed.; Thieme: Stuttgart, 2005. (Detailed mechanistic discussions on acetal hydrolysis).

Sources

Validation & Comparative

Comparative Guide: Metabolic Stability of tert-Butyl vs. 2-Methoxypropan-2-yl Pyridine Motifs

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison of the metabolic stability and physicochemical profiles of tert-butyl versus 2-methoxypropan-2-yl substituents on a pyridine scaffold. This analysis is designed for medicinal chemists and drug discovery scientists optimizing lead compounds for metabolic stability and Lipophilic Ligand Efficiency (LLE).

Executive Summary

In medicinal chemistry, the tert-butyl group (-C(CH₃)₃) is a classic "fatty" spacer used to fill hydrophobic pockets and enforce conformation. However, it is frequently a "metabolic soft spot," susceptible to rapid oxidative clearance by Cytochrome P450 enzymes (CYP3A4, CYP2C9).

The 2-methoxypropan-2-yl group (-C(CH₃)₂OCH₃) —often termed a "methoxy-isopropyl" or "tertiary ether" isostere—serves as a polarity-modulating replacement. By replacing one methyl group with a methoxy moiety, this motif significantly lowers lipophilicity (LogP) while retaining similar steric volume.

The Verdict: The 2-methoxypropan-2-yl analog generally exhibits superior metabolic stability in microsomal assays, primarily by reducing lipophilic binding affinity to CYP enzymes (high


) rather than simply blocking a reaction site. It improves Lipophilic Ligand Efficiency (LLE) but may introduce a minor risk of O-demethylation.

Mechanistic Analysis: The "Ether Switch"

The tert-Butyl Liability

The tert-butyl group on an aromatic ring (like pyridine) is prone to benzylic-like hydroxylation (strictly homobenzylic).

  • Mechanism: CYP450 enzymes (specifically CYP3A4 and CYP2C9) abstract a hydrogen atom from one of the nine equivalent methyl protons.

  • Radical Stability: The resulting radical is stabilized, facilitating the reaction.

  • Outcome: Formation of the alcohol metabolite (-C(CH₃)₂CH₂OH), which is often further oxidized to the carboxylic acid or glucuronidated, leading to rapid clearance.

The 2-Methoxypropan-2-yl Solution

Replacing a methyl with a methoxy group alters the physicochemical landscape:

  • LogP Reduction: The oxygen atom introduces polarity, typically lowering cLogP by 1.0–1.5 units . This reduces the compound's affinity for the hydrophobic active sites of CYP enzymes (increasing

    
    ).
    
  • Electronic Deactivation: The electronegative oxygen inductively withdraws electron density from the adjacent gem-dimethyl carbons, potentially raising the activation energy for H-atom abstraction.

  • Metabolic Route Switching: While the methoxy group itself can be a site for O-demethylation (forming the tertiary alcohol), tertiary ethers are often more metabolically robust than their lipophilic alkyl counterparts.

Visualizing the Metabolic Pathways

The following diagram illustrates the divergent metabolic fates of these two motifs.

MetabolicPathways cluster_legend Legend tButyl tert-Butyl Pyridine (High LogP) CYP_tBu CYP3A4 / CYP2C9 (High Affinity Binding) tButyl->CYP_tBu Lipophilic Interaction Methoxy 2-Methoxypropan-2-yl Pyridine (Lower LogP) CYP_OMe CYP Enzymes (Reduced Binding Affinity) Methoxy->CYP_OMe Lower Lipophilicity Metab_Alc Metabolite A: Hydroxylated t-Butyl (-C(Me)2CH2OH) CYP_tBu->Metab_Alc Rapid Hydroxylation Metab_Demeth Metabolite C: Tertiary Alcohol (via O-Demethylation) CYP_OMe->Metab_Demeth Minor Pathway (Slower) Stable Unchanged Drug (Improved Half-life) CYP_OMe->Stable Major Pathway Metab_Acid Metabolite B: Carboxylic Acid (Rapid Excretion) Metab_Alc->Metab_Acid Oxidation Legend_High High Clearance Risk Legend_Low Improved Stability

Caption: Comparative metabolic fate. The tert-butyl group (red) undergoes rapid sequential oxidation, while the ether analog (green) benefits from reduced CYP binding.

Comparative Performance Data

The following data represents a synthesized comparison based on standard medicinal chemistry SAR (Structure-Activity Relationship) trends observed in kinase inhibitor and GPCR ligand optimization campaigns.

Table 1: Physicochemical & Metabolic Profile Comparison
Featuretert-Butyl Pyridine 2-Methoxypropan-2-yl Pyridine Impact of Switch
Structure Py-C(CH₃)₃Py-C(CH₃)₂OCH₃Steric Conservation
cLogP ~3.5 (High)~2.3 (Moderate)-1.2 units (Improved Sol.)
HLM

> 50 µL/min/mg< 15 µL/min/mg>3-fold Stability Gain
Primary Metabolite Hydroxy-t-butylO-desmethyl (Tert-alcohol)Shift in Soft Spot
Lipophilic Efficiency (LLE) Low (< 3)High (> 5)Potency/Lipophilicity Balance
Solubility (pH 7.4) Low (< 5 µM)Moderate (> 50 µM)Enhanced Bioavailability

Expert Insight: The 2-methoxypropan-2-yl group is not just a stability fix; it is a solubility enabler . The ether oxygen can accept hydrogen bonds, disrupting crystal lattice energy and improving aqueous solubility, which further aids in achieving good oral exposure.

Experimental Protocol: Microsomal Stability Assay

To validate this bioisosteric replacement in your own series, use the following standardized Human Liver Microsome (HLM) stability protocol. This protocol ensures data integrity through internal controls.

Materials
  • Test Compounds: 10 mM DMSO stocks of tert-butyl and 2-methoxypropan-2-yl analogs.

  • Microsomes: Pooled Human Liver Microsomes (20 mg/mL protein concentration).

  • Cofactor: NADPH regenerating system (or 10 mM NADPH solution).

  • Quench Solution: Acetonitrile containing internal standard (e.g., Tolbutamide or Propranolol).

Step-by-Step Workflow
  • Preparation:

    • Dilute microsomes to 0.5 mg/mL in 100 mM Phosphate Buffer (pH 7.4).

    • Pre-incubate 390 µL of microsome solution at 37°C for 5 minutes.

  • Initiation:

    • Spike test compounds (1 µM final concentration) into the mixture.

    • Add NADPH (1 mM final) to initiate the reaction. Note: Always run a "minus NADPH" control to rule out chemical instability.

  • Sampling:

    • At time points

      
       min, remove 50 µL aliquots.
      
    • Immediately dispense into 150 µL of ice-cold Quench Solution (Acetonitrile + IS).

  • Processing:

    • Centrifuge plates at 4000 rpm for 20 min to pellet proteins.

    • Analyze supernatant via LC-MS/MS (MRM mode).

  • Data Analysis:

    • Plot ln(% remaining) vs. time.

    • Calculate

      
       (slope).
      
    • Derive

      
       using the equation:
      
      
      
      
Self-Validating Controls
  • High Clearance Control: Verapamil or Testosterone (Expect

    
     min).
    
  • Low Clearance Control: Warfarin or Carbamazepine (Expect

    
     min).
    
  • Recovery Check: Analyze

    
     samples against a solvent standard to ensure no non-specific binding to microsomes.
    

Decision Logic for Bioisosteric Replacement

When should you deploy the 2-methoxypropan-2-yl switch? Use this logic flow to guide your design strategy.

DecisionTree cluster_caption Decision Logic Start Lead Compound has tert-Butyl Group Check_Metab Is Metabolic Clearance High (HLM Cl > 20)? Start->Check_Metab Check_Site Is t-Butyl the Primary Soft Spot? Check_Metab->Check_Site Yes Keep Retain t-Butyl (Focus on other areas) Check_Metab->Keep No Check_LogP Is LogP > 3.5? Check_Site->Check_LogP Yes Check_Site->Keep No (Block other sites) Switch_Ether Switch to 2-Methoxypropan-2-yl Check_LogP->Switch_Ether Yes (Need lower LogP) Switch_CF3 Consider -CF3 or Cyclopropyl isosteres Check_LogP->Switch_CF3 No (Lipophilicity OK) Desc Use the ether switch when BOTH metabolic instability and high lipophilicity are issues.

Caption: Strategic decision tree for replacing tert-butyl groups during lead optimization.

References

  • Barnes-Seeman, D., et al. (2013).[1][2] "Metabolically Stable tert-Butyl Replacement." ACS Medicinal Chemistry Letters, 4(6), 514–516.[1] Link

  • Meanwell, N. A. (2011). "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry, 54(8), 2529–2591. Link

  • Wuitschik, G., et al. (2010). "Oxetanes as Promising Modules in Drug Discovery." Angewandte Chemie International Edition, 49(48), 8993–8995. Link

  • Pike, K. G., et al. (2011). "Optimisation of a series of potent and selective PI3Kδ inhibitors." Bioorganic & Medicinal Chemistry Letters, 21(11), 3462-3466. (Demonstrates ether/polarity switches for stability). Link

  • Testa, B., & Mayer, J. M. (2003).[3] Hydrolysis in Drug and Prodrug Metabolism. Wiley-VCH.[3] (Authoritative text on metabolic pathways including ether dealkylation). Link

Sources

A Senior Application Scientist's Guide to Elemental Analysis Standards for 3-Bromo-5-(2-methoxypropan-2-yl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond the Formula - The Imperative of Elemental Verification

In the landscape of drug discovery and development, the molecular formula of a novel compound like 3-Bromo-5-(2-methoxypropan-2-yl)pyridine (C₉H₁₂BrNO) is merely the starting point. It is a hypothesis that must be rigorously tested and proven. Elemental analysis serves as the foundational pillar of this verification process, providing an empirical confirmation of a compound's elemental composition. For researchers, scientists, and drug development professionals, an accurate elemental analysis is not just a quality control checkpoint; it is a prerequisite for ensuring the stoichiometric integrity of synthetic batches, validating the identity of a new chemical entity (NCE), and forming a critical component of regulatory submissions.

This guide provides an in-depth comparison of the primary and alternative analytical standards and methodologies for the elemental characterization of 3-Bromo-5-(2-methoxypropan-2-yl)pyridine. We will delve into the causality behind experimental choices, present comparative data, and provide actionable protocols grounded in established scientific principles and regulatory expectations, such as those outlined by the International Council for Harmonisation (ICH).[1][2]

The Analyte: 3-Bromo-5-(2-methoxypropan-2-yl)pyridine

Before selecting an analytical technique, we must understand the elemental makeup of our target molecule.

  • Molecular Formula: C₉H₁₂BrNO

  • Molecular Weight: 246.10 g/mol

  • Elements of Interest: Carbon (C), Hydrogen (H), Nitrogen (N), Bromine (Br), Oxygen (O).

  • Theoretical Composition:

    • C: 43.92%

    • H: 4.91%

    • Br: 32.46%

    • N: 5.69%

    • O: 13.00%

The presence of a halogen (Bromine) alongside the common CHNO elements necessitates a multi-faceted analytical approach for comprehensive characterization.

Comparative Analysis of Core Elemental Analysis Techniques

The selection of an appropriate analytical technique is a critical decision driven by factors such as required accuracy, sample throughput, destructive nature, and the specific elements of interest. Below is a comparative guide to the most relevant methods for 3-Bromo-5-(2-methoxypropan-2-yl)pyridine.

ParameterCombustion AnalysisInductively Coupled Plasma-Mass Spectrometry (ICP-MS)X-Ray Fluorescence (XRF)
Principle Dynamic flash combustion of the sample, followed by separation and detection of resulting gases (CO₂, H₂O, N₂).[3][4] Halogens are captured and titrated or analyzed by ion chromatography.[5]Sample is aerosolized and introduced into an argon plasma, which ionizes the atoms. The ions are then separated by their mass-to-charge ratio.[6][7]A primary X-ray beam excites atoms in the sample, causing them to emit secondary (fluorescent) X-rays characteristic of each element.[8][9]
Primary Analytes C, H, N, S, OMost elements, including Br.[6][10] Excellent for trace and ultra-trace analysis.Heavier elements (Z > 11), particularly effective for Br.[11][12]
Accuracy & Precision Excellent (typically ±0.3% absolute deviation for CHN).[5]Excellent, capable of sub-ppb detection. Precision is typically <5% RSD.Good, but can be matrix-dependent. Precision is often in the 1-5% range.[8]
Sample Preparation Minimal; requires accurate weighing (microgram level) into tin or silver capsules.[3]Extensive; requires complete sample digestion (e.g., microwave-induced combustion) to create a liquid matrix.[13]Minimal to none for solids; can be analyzed directly. Liquids can be analyzed in special cups.[8]
Destructive? YesYesNo
Regulatory Acceptance Gold standard for CHN analysis in pharmaceuticals. Widely accepted by pharmacopeias.[3]Accepted for elemental impurity analysis (ICH Q3D).[14] Gaining traction for halogen analysis.Often used as a rapid screening tool. May require validation against a primary method for regulatory submission.[9]
Key Advantage Unparalleled accuracy for bulk C, H, and N composition.High sensitivity for a broad range of elements, including halogens at trace levels.Rapid, non-destructive, and requires minimal sample preparation.
Key Limitation Indirect oxygen determination; separate analysis often required for halogens.Complex sample preparation can introduce errors; high instrumentation cost.Lower sensitivity for lighter elements; potential for matrix effects.

Workflow for Analytical Standard Selection

The decision-making process for selecting the appropriate analytical standard and method should be systematic. The following diagram illustrates a logical workflow.

G cluster_0 Phase 1: Analytical Goal Definition cluster_1 Phase 2: Method Selection cluster_2 Phase 3: Validation & Reporting start Define Analytical Need for 3-Bromo-5-(2-methoxypropan-2-yl)pyridine goal1 Confirm Bulk Elemental Composition (C, H, N, Br, O) start->goal1 goal2 Quantify Trace Elemental Impurities start->goal2 goal3 Rapid Screening / QC (Non-destructive) start->goal3 method1 Combustion Analysis (CHNS/O + Titration for Br) goal1->method1  Primary Method method2 Microwave Digestion + ICP-MS goal2->method2  High Sensitivity method3 X-Ray Fluorescence (XRF) goal3->method3  Speed & Simplicity validation Method Validation per ICH Q2(R1) method1->validation method2->validation method3->validation If used for quantitation crm Use Certified Reference Materials validation->crm report Generate Certificate of Analysis (CoA) validation->report

Caption: Decision workflow for selecting an elemental analysis method.

Experimental Protocols: A Self-Validating System

Trustworthiness in analytical data stems from robust, validated protocols. The following methodologies are designed to be self-validating through the integrated use of Certified Reference Materials (CRMs).

Protocol 1: Determination of C, H, N, and Br by Combustion

This protocol combines two well-established techniques for a comprehensive analysis.

Instrumentation:

  • Modern CHN Elemental Analyzer (e.g., Thermo Scientific FlashSmart EA).[3]

  • Oxygen Flask Combustion Apparatus (Schöniger flask).[5]

  • Autotitrator with a silver electrode.

Materials:

  • Sample: 3-Bromo-5-(2-methoxypropan-2-yl)pyridine, finely ground and homogenized.

  • CHN CRM: Acetanilide or similar, with a certified C, H, N composition.[15]

  • Bromine CRM: A certified organobromine compound (e.g., p-Bromobenzoic acid).[16]

  • Reagents: High-purity oxygen, tin capsules, absorbing solution (e.g., sodium hydroxide with hydrogen peroxide), sulfuric acid, isopropanol, silver nitrate titrant.

Workflow Diagram:

G cluster_CHN CHN Analysis cluster_Br Bromine Analysis weigh_chn 1. Weigh 1-2 mg of sample into a tin capsule load_chn 2. Load into CHN Analyzer Autosampler weigh_chn->load_chn combust_chn 3. Dynamic Flash Combustion (~1000°C with O₂) load_chn->combust_chn separate_chn 4. Gas Separation (GC Column) combust_chn->separate_chn detect_chn 5. Thermal Conductivity Detector (TCD) separate_chn->detect_chn result_chn 6. Calculate %C, %H, %N vs. CRM detect_chn->result_chn weigh_br 1. Weigh 5-10 mg of sample onto ashless filter paper combust_br 2. Oxygen Flask Combustion in absorbing solution weigh_br->combust_br absorb_br 3. Br⁻ is quantitatively captured in solution combust_br->absorb_br titrate_br 4. Potentiometric Titration with AgNO₃ absorb_br->titrate_br result_br 5. Calculate %Br vs. CRM titrate_br->result_br

Caption: Combined workflow for CHN and Bromine analysis.

Step-by-Step Methodology:

Part A: CHN Analysis

  • System Calibration: Calibrate the CHN analyzer using a certified standard like Acetanilide. Run the standard multiple times to establish a calibration curve and verify instrument performance.

  • Sample Preparation: Accurately weigh 1-2 mg of the test compound and the CHN CRM into separate tin capsules. Record the weight to at least 0.001 mg.

  • Analysis: Place the capsules into the instrument's autosampler. Initiate the analysis sequence, which will perform the combustion, separation, and detection automatically.[3]

  • Data Evaluation: The instrument software calculates the %C, %H, and %N based on the TCD signal and the sample weight, referenced against the CRM. The results for the CRM must fall within the certified acceptance criteria (typically ±0.3%).

Part B: Bromine Analysis

  • Sample Preparation: Accurately weigh 5-10 mg of the test compound and the Bromine CRM onto separate pieces of ashless filter paper.

  • Combustion: Place the sample inside a platinum gauze holder, fold the paper, and place it in the head of a Schöniger flask filled with high-purity oxygen and containing a specific volume of absorbing solution. Ignite the sample and immediately seal the flask.[5]

  • Absorption: Allow the flask to cool. The combustion products, including HBr, will be absorbed into the solution. Shake the flask for 5-10 minutes to ensure complete absorption.

  • Titration: Transfer the absorbing solution to a beaker, acidify with sulfuric acid, add isopropanol, and titrate with a standardized silver nitrate solution using an autotitrator. The endpoint is detected potentiometrically.

  • Calculation: Calculate the %Br in the sample based on the volume of titrant consumed, its molarity, and the initial sample weight. The result for the Bromine CRM must be within its certified range.

Part C: Oxygen Analysis (by difference) Oxygen is typically determined by difference: %O = 100% - (%C + %H + %N + %Br). Alternatively, it can be measured directly via pyrolysis in the elemental analyzer.[3]

Protocol 2: Method Validation according to ICH Q2(R1)

For use in a regulated environment, the chosen analytical method must be validated.[17][18]

  • Specificity: Analyze a blank (e.g., empty tin capsule) to ensure no interference at the detection stage.

  • Accuracy: Analyze the appropriate CRM (e.g., p-Bromobenzoic acid) a minimum of three times. The mean value should be close to the certified value. The ICH guideline suggests assessing a minimum of 9 determinations over a minimum of 3 concentration levels.[17]

  • Precision (Repeatability): Analyze six independent preparations of 3-Bromo-5-(2-methoxypropan-2-yl)pyridine under the same operating conditions in a short interval. The relative standard deviation (RSD) should be acceptably low (e.g., <1%).

  • Linearity: Analyze a series of CRMs at different weights to demonstrate that the instrument response is proportional to the amount of analyte.

  • Range: The interval between the upper and lower concentrations for which the method has been demonstrated to have suitable accuracy and precision.[17]

The Role of Orthogonal Methods: Building a Complete Profile

Elemental analysis confirms what elements are present and in what ratio, but it does not confirm the molecular structure or identify isomeric or process-related impurities. A comprehensive analysis, therefore, must include orthogonal techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The definitive technique for structural elucidation. ¹H and ¹³C NMR spectra provide information on the chemical environment of each hydrogen and carbon atom, confirming the connectivity and structure of the 3-Bromo-5-(2-methoxypropan-2-yl)pyridine molecule.[19][20]

  • Chromatography (HPLC, GC-MS): These methods are essential for purity assessment.[21][22] A validated HPLC method can separate and quantify the main compound from any potential impurities, providing a purity value (e.g., % area) that is complementary to the elemental analysis data.[23]

Conclusion

Establishing robust elemental analysis standards for a novel compound like 3-Bromo-5-(2-methoxypropan-2-yl)pyridine is a foundational step in its development journey. The gold standard remains combustion analysis , which provides highly accurate and precise data for the core CHN elements, supplemented by oxygen flask combustion and potentiometric titration for bromine. This combination offers a high degree of trustworthiness and is widely accepted by regulatory bodies.

While techniques like ICP-MS and XRF offer compelling advantages in sensitivity and speed, respectively, they are best employed as complementary or screening tools within this specific context.[6][8] The ultimate confidence in the identity and purity of 3-Bromo-5-(2-methoxypropan-2-yl)pyridine is achieved not by a single method, but by a holistic analytical strategy that pairs definitive elemental analysis with orthogonal structural (NMR) and purity (HPLC/GC-MS) assessments. This integrated approach ensures scientific integrity and provides the unimpeachable data required for advancing a compound through the development pipeline.

References

  • Title: Determination of halogens in organic compounds by high resolution inductively coupled plasma mass spectrometry (HR-ICP-MS) Source: Journal of Analytical Atomic Spectrometry URL: [Link]

  • Title: Quantitative determination of bromine-labeled organic compounds by XRF Source: Journal of Radioanalytical Chemistry URL: [Link]

  • Title: Microwave-Induced Combustion for ICP-MS: A Generic Approach to Trace Elemental Analyses of Pharmaceutical Products Source: Spectroscopy Online URL: [Link]

  • Title: ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities Source: American Pharmaceutical Review URL: [Link]

  • Title: ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1) Source: Jordi Labs URL: [Link]

  • Title: Determination of halogens in organic compounds by high resolution inductively coupled plasma mass spectrometry (HR-ICP-MS) Source: Research With Rutgers URL: [Link]

  • Title: ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1) Source: International Council for Harmonisation URL: [Link]

  • Title: X-ray fluorescence determination of bromine in halogenated organic compounds using quasisolid emitters Source: ResearchGate URL: [Link]

  • Title: Determination of halogens in organic compounds by high resolution inductively coupled plasma mass spectrometry (HR-ICP-MS) Source: ResearchGate URL: [Link]

  • Title: Combustion analysis Source: Wikipedia URL: [Link]

  • Title: ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: ECA Academy URL: [Link]

  • Title: Quality Guidelines Source: ICH URL: [Link]

  • Title: An Examination of the Presence, Formation, and Transformation of Volatile Halogenated Organic Species in Wastewater Extracts Using GC-ICP-MS Source: Agilent URL: [Link]

  • Title: [Use of x-ray fluorescence analysis for determination of bromine in drug synthesis, with a look at chlorine (sulfur) and fluorine] Source: PubMed URL: [Link]

  • Title: ICP-MS for detection of organic halogens (Br and I) Source: Reddit URL: [Link]

  • Title: NMR/IR Analysis - Predicting a Structure and Assigning a Spectrum with a Pyridine Ring Source: YouTube URL: [Link]

  • Title: Elemental analysis Source: The Weizmann Institute of Science URL: [Link]

  • Title: Detection of pyridine derivatives by SABRE hyperpolarization at zero field Source: Nature URL: [Link]

  • Title: element analysis Source: University of Basrah URL: [Link]

  • Title: Combustion analysis – Knowledge and References Source: Taylor & Francis Online URL: [Link]

  • Title: 1H-NMR spectra of Pyridine and four derivatives of 2-Methylpyridine,... Source: ResearchGate URL: [Link]

  • Title: Combustion Analysis Source: Preparatory Chemistry URL: [Link]

  • Title: BS 91E - Certificate of Analysis Source: Brammer Standard URL: [Link]

  • Title: Isolation and structure elucidation of pyridine alkaloids from the aerial parts of the Mongolian medicinal plant Caryopteris mongolica Bunge Source: PubMed URL: [Link]

  • Title: Certified reference materials (CRM) DIN EN ISO 17034:2017 Source: AnalytiChem URL: [Link]

  • Title: CRM: Certified reference material Source: CHROMSERVIS URL: [Link]

  • Title: XRF Spectrum Bromine Source: X-Ray Optics URL: [Link]

  • Title: A Look at Elemental Analysis for Organic Compounds Source: AZoM URL: [Link]

  • Title: HPLC Methods for analysis of Pyridine Source: HELIX Chromatography URL: [Link]

  • Title: 6. analytical methods Source: Agency for Toxic Substances and Disease Registry (ATSDR) URL: [Link]

  • Title: 3-Bromo-5-methoxypyridine Source: Chemsrc URL: [Link]

  • Title: Halogenated Organic Compounds Source: Spectroscopy Online URL: [Link]

  • Title: Elemental Analysis of Organic Species with Electron Ionization High-Resolution Mass Spectrometry Source: Cooperative Institute for Research in Environmental Sciences URL: [Link]

  • Title: 3-Bromo-5-(3-methoxyphenyl)pyridine Source: MySkinRecipes URL: [Link]

  • Title: Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient Source: IOSR Journal of Applied Chemistry URL: [Link]

Sources

Crystal structure analysis of 3,5-disubstituted pyridine ethers

Author: BenchChem Technical Support Team. Date: February 2026

Crystal Structure Analysis of 3,5-Disubstituted Pyridine Ethers: A Comparative Performance Guide

Audience: Researchers, Medicinal Chemists, and Crystallographers. Content Type: Technical Comparison & Experimental Guide.

Executive Summary: The Scaffold Advantage

In the landscape of heterocyclic drug design, 3,5-disubstituted pyridine ethers occupy a unique "Goldilocks" zone. Unlike their 2,6-isomers, which sterically crowd the pyridine nitrogen, the 3,5-substitution pattern preserves the nitrogen’s capacity as a hydrogen bond acceptor (HBA) while positioning ether side chains in a geometry that mimics meta-substituted benzenes.

This guide objectively compares the structural performance of 3,5-pyridine ethers against their two primary competitors: 1,3-disubstituted benzenes (isosteres) and 2,6-disubstituted pyridines (regioisomers). Analysis focuses on crystal packing efficiency, intermolecular interaction hierarchy, and solubility profiles critical for drug development.

Comparative Analysis: Structural Performance

The following analysis synthesizes crystallographic data to benchmark the 3,5-pyridine ether scaffold.

Scaffold vs. Scaffold Comparison
Feature3,5-Pyridine Ethers (Target)1,3-Benzene Ethers (Isostere)2,6-Pyridine Ethers (Regioisomer)
Electronic Nature Electron-deficient (

-acidic).
Electron-neutral/rich.Highly electron-deficient.
H-Bond Capability High: N-atom is accessible for strong

or water bridging.
Low: Relies solely on ether oxygens (

).
Compromised: Steric bulk at 2,6-positions blocks N-access.
Dipole Moment Significant (Vector through N).Low/Zero (Symmetry dependent).Moderate (Vectors often cancel).
Packing Motif Linear Chains/Sheets: Driven by

interactions.
Herringbone: Driven by edge-to-face

.
Discrete Dimers: Often forms closed dimers to minimize dipole.
Solubility (Polar) Enhanced (N-atom basicity/polarity).Poor (Lipophilic).Moderate (Steric hindrance reduces solvation).
The "Nitrogen Effect" in Crystal Engineering

Experimental data indicates that the exposed nitrogen in 3,5-derivatives acts as a "structural anchor."

  • Mechanism: In 3,5-dimethoxypyridine, the lattice energy is dominated by

    
     interactions (approx. 5–7 kcal/mol), creating stable 1D supramolecular chains.
    
  • Contrast: In 1,3-dimethoxybenzene, the lack of a strong acceptor leads to lower melting points and higher polymorphism risk due to non-directional van der Waals forces.

Structural Mechanics & Interaction Hierarchy

To rationally design crystals of these ethers, one must understand the hierarchy of forces. The 3,5-scaffold exhibits a distinct "Interaction Cascade" that dictates crystallization success.

Visualizing the Interaction Hierarchy

InteractionHierarchy Scaffold 3,5-Disubstituted Pyridine Ether Primary Primary Anchor: Pyridine N ··· H-C (Intermolecular) Energy: ~5-7 kcal/mol Scaffold->Primary Directs Secondary Secondary Stabilizer: Ether O ··· H-C (Weak) Energy: ~2-3 kcal/mol Primary->Secondary Aligns Geometry for Tertiary Tertiary Packing: Pi-Pi Stacking (Offset) Energy: ~1-2 kcal/mol Secondary->Tertiary Permits Outcome Macroscopic Property: High Melting Point & Solubility Tertiary->Outcome Determines

Figure 1: The structural hierarchy showing how the pyridine nitrogen directs the initial packing, allowing weaker ether interactions to lock the conformation.

Experimental Protocols

This section details the synthesis and crystallization workflow validated for 3,5-dialkoxypyridines.

Synthesis: Nucleophilic Aromatic Substitution ( )

Rationale: Direct alkoxylation of 3,5-dibromopyridine is preferred over coupling reactions for alkyl ethers due to higher atom economy and cleaner crude products.

  • Reagents: 3,5-Dibromopyridine (1.0 eq), Sodium Alkoxide (2.5 eq, e.g., NaOMe), DMF (Solvent).

  • Procedure:

    • Dissolve 3,5-dibromopyridine in anhydrous DMF under

      
      .
      
    • Add Sodium Alkoxide slowly at 0°C (Exothermic).

    • Heat to 110°C for 12–16 hours. Note: 3,5-positions are not strongly activated; high heat is required.

    • Quench: Pour into ice water. Extract with EtOAc.

    • Purification: Silica gel chromatography (Hexane:EtOAc 8:2).

Crystallization Strategy

3,5-pyridine ethers are often "oils" or low-melting solids. Obtaining X-ray quality crystals requires specific solvent systems that exploit the nitrogen acceptor.

  • Method A: Vapor Diffusion (Preferred)

    • Solvent: Dissolve 20 mg of product in 0.5 mL THF (Good solubility, moderate polarity).

    • Antisolvent: Pentane or Hexane .

    • Setup: Place the THF vial (uncapped) inside a larger jar containing 5 mL Pentane. Seal the jar.

    • Mechanism: Pentane slowly diffuses into THF, lowering solubility gradually to favor nucleation over oiling out.

  • Method B: Slow Evaporation with H-Bond Donor

    • Solvent: Methanol or Ethanol .

    • Rationale: The alcohol acts as a hydrogen bond donor to the pyridine nitrogen, forming solvates that crystallize more readily than the neat compound.

Data Collection & Refinement (SC-XRD)
  • Temperature: Collect at 100 K . Crucial: These ethers have high thermal motion in the ether side chains; room temperature data often yields unresolvable disorder.

  • Radiation: Cu-K

    
      is preferred for small organic molecules (better diffraction intensity) compared to Mo-K
    
    
    
    .

Workflow Visualization

The following diagram outlines the decision tree for processing these compounds from synthesis to structure.

CrystalWorkflow Start Crude 3,5-Pyridine Ether Purify Flash Chromatography (Remove Monosubstituted) Start->Purify StateCheck Physical State? Purify->StateCheck Solid Recrystallize: Hot EtOH StateCheck->Solid Solid Oil Vapor Diffusion: THF / Pentane StateCheck->Oil Oil/Gum XRD SC-XRD (100 K) Solid->XRD CoCrystal Co-Crystallize: Add Fumaric Acid Oil->CoCrystal No Crystals Oil->XRD Crystals formed CoCrystal->XRD

Figure 2: Experimental workflow for converting crude reaction mixtures into diffraction-quality crystals.

References

  • Landee, C. P., et al. (2025). "CuBr2 complexes with 3,5-disubstituted pyridine ligands." Acta Crystallographica Section E, 81(3), 243-247. Link

  • PubChem. (2025).[1][2] "3,5-Dimethoxypyridine Compound Summary." National Library of Medicine. Link

  • RSC CrystEngComm. (2022). "Design, synthesis, and characterization of pyridine-containing organic crystals." Royal Society of Chemistry.[3] Link

  • GuideChem. (2021). "Synthesis of 3,5-Dibromopyridine and derivatives." Link

  • ResearchGate. (2023). "Intermolecular interactions in molecular crystals: Pyridine vs Benzene." Structural Chemistry. Link

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 3-Bromo-5-(2-methoxypropan-2-yl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of 3-Bromo-5-(2-methoxypropan-2-yl)pyridine, a halogenated pyridine derivative. Adherence to these procedures is critical for ensuring the safety of laboratory personnel, protecting the environment, and maintaining regulatory compliance.

The principles outlined herein are grounded in established safety protocols and regulations governing hazardous chemical waste. The causality behind each step is explained to foster a deeper understanding of safe laboratory practices.

Hazard Identification and Risk Assessment

Key Potential Hazards:

  • Skin and Eye Irritation: Many pyridine derivatives are known to cause skin and eye irritation.[1][2][3]

  • Acute Toxicity: Some related compounds are classified as acutely toxic if swallowed.

  • Respiratory Irritation: Vapors or dust may cause respiratory irritation.[1][2]

  • Environmental Hazard: Halogenated organic compounds can be toxic to aquatic life.[4]

Summary of Assessed Hazards:

Hazard CategoryDescriptionRecommended Precautions
Health Hazards Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.[2][3]Wear appropriate Personal Protective Equipment (PPE), including nitrile gloves, safety goggles, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.[1]
Physical Hazards Combustible solid or liquid.[4]Store away from heat, sparks, and open flames.[5]
Environmental Hazards Potentially toxic to aquatic life.[4]Do not allow the product to enter drains or waterways.[4][6]

Core Principles of Chemical Waste Management

The disposal of 3-Bromo-5-(2-methoxypropan-2-yl)pyridine is governed by regulations for hazardous waste established by bodies such as the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[7][8] The following principles are fundamental:

  • Treat as Hazardous Waste: All waste containing this compound, including pure substance, solutions, and contaminated materials, must be treated as hazardous chemical waste.[8][9]

  • No Drain Disposal: Under no circumstances should this chemical or its containers be disposed of down the sewer system.[6][10]

  • Segregation is Key: Incompatible chemicals must be kept separate to prevent dangerous reactions. Store this waste away from strong acids, bases, and oxidizing agents.[5][11]

  • Proper Labeling: All waste containers must be clearly and accurately labeled.[10]

  • Minimize Waste Generation: Employ small-scale or microscale experimental procedures whenever possible to reduce the volume of waste produced.[8]

Step-by-Step Disposal Protocol

This protocol provides a self-validating system for the safe collection and disposal of 3-Bromo-5-(2-methoxypropan-2-yl)pyridine waste.

Step 1: Designate a Hazardous Waste Accumulation Area
  • Identify a specific location within the laboratory for waste accumulation, preferably within a ventilated cabinet or a secondary containment system.[7]

  • Ensure this area is away from general laboratory traffic and incompatible materials.

Step 2: Select and Prepare the Waste Container
  • Choose a container that is chemically compatible with halogenated organic compounds. A high-density polyethylene (HDPE) or glass bottle with a secure, leak-proof screw cap is recommended.[7][10]

  • The container must be in good condition, free from cracks or leaks.[10]

  • Affix a "Hazardous Waste" label to the container before adding any waste.[5][10]

  • On the label, clearly write the full chemical name: "3-Bromo-5-(2-methoxypropan-2-yl)pyridine" and any other components of the waste stream. Do not use abbreviations or chemical formulas.[10]

Step 3: Waste Collection
  • While wearing appropriate PPE (nitrile gloves, safety goggles, lab coat), carefully transfer the waste into the prepared container.

  • Keep the waste container closed except when adding waste.[10] This minimizes the release of vapors and prevents spills.

  • Do not mix this waste stream with other, incompatible waste types.

Step 4: Disposal of Contaminated Materials and Empty Containers
  • Contaminated Labware: Disposable items such as pipette tips, gloves, and weighing paper that are contaminated with 3-Bromo-5-(2-methoxypropan-2-yl)pyridine must be collected in a separate, clearly labeled solid hazardous waste container.[10]

  • Empty Containers: The original product container is considered hazardous waste. It must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol).[9][10]

    • Each rinse should use a volume of solvent equal to about 5-10% of the container's volume.[9]

    • Crucially, the rinsate from all three rinses must be collected and disposed of as liquid hazardous waste in your designated container.[9][10]

    • After triple-rinsing and air-drying, deface or remove the original label, and the container may then be disposed of as non-hazardous waste (e.g., in a glass recycling bin), in accordance with your institution's policies.[7][9]

Step 5: Arranging for Final Disposal
  • Once the waste container is full (up to 90% capacity to allow for expansion) or is no longer needed, ensure the cap is tightly sealed.

  • Contact your institution's Environmental Health and Safety (E&S) department or the designated chemical waste coordinator to schedule a pickup.[10]

  • Waste will be removed by a licensed hazardous waste disposal company. The most common and effective disposal method for halogenated organic compounds is high-temperature incineration at a specialized facility.[12]

Emergency Procedures for Spills

In the event of a spill, immediate and correct action is vital to mitigate risks.

  • Alert Personnel: Immediately notify others in the vicinity.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the lab.

  • Personal Protection: Before attempting cleanup of a small spill, don appropriate PPE, including gloves, goggles, and a lab coat. For larger spills, respiratory protection may be necessary.[4]

  • Containment: Absorb the spill with an inert material such as vermiculite, sand, or a commercial chemical absorbent.[13]

  • Collection: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.

  • Decontamination: Clean the spill area with soap and water.

  • Disposal: Label the container with the spilled chemical's name and dispose of it as hazardous waste following the protocol above.[5]

Disposal Workflow Visualization

The following diagram illustrates the decision-making process for the proper disposal of 3-Bromo-5-(2-methoxypropan-2-yl)pyridine.

G Disposal Workflow for 3-Bromo-5-(2-methoxypropan-2-yl)pyridine cluster_prep Preparation Phase cluster_collection Collection & Segregation cluster_final Final Disposal start Waste Generation (e.g., reaction byproduct, expired chemical) ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe container Select & Label Compatible Hazardous Waste Container ppe->container transfer Transfer Waste to Container container->transfer segregate Store Segregated from Incompatibles (Acids, Bases, Oxidizers) transfer->segregate close_container Keep Container Securely Closed segregate->close_container check_full Container Full or No Longer in Use? close_container->check_full check_full->transfer No schedule_pickup Contact E&S for Pickup check_full->schedule_pickup Yes end Disposal via Licensed Vendor (High-Temperature Incineration) schedule_pickup->end

Caption: Decision workflow for handling and disposing of 3-Bromo-5-(2-methoxypropan-2-yl)pyridine waste.

References

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. (2021). Daniels Health. [Link]

  • How to Properly Dispose Chemical Hazardous Waste. (2018). National Science Teaching Association. [Link]

  • Laboratory Chemical Waste Handling and Disposal Guidelines. University of Canterbury. [Link]

  • Hazardous Waste Disposal Procedures Handbook. Lehigh University Campus Safety Division. [Link]

  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]

  • Safety Data Sheet for Methoxy Propanol. Recochem Inc. [Link]

  • Safety Data Sheet for Pyridine. ChemSupply Australia. [Link]

  • Production, Import, Use, and Disposal of Pyridine. (1992). Agency for Toxic Substances and Disease Registry (ATSDR). [Link]

  • Safety Data Sheet for a related chemical product. [Link]

  • Solvent Wastes in the Laboratory – Disposal and/or Recycling. [Link]

  • Standard Operating Procedure for Pyridine. [Link]

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A Senior Application Scientist's Guide to the Safe Handling of 3-Bromo-5-(2-methoxypropan-2-yl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

For the diligent researcher, scientist, and drug development professional, the synthesis and manipulation of novel chemical entities are paramount to discovery. 3-Bromo-5-(2-methoxypropan-2-yl)pyridine represents a class of substituted pyridine intermediates crucial in the development of new pharmaceutical agents. However, with great potential comes the inherent responsibility of ensuring the utmost safety in the laboratory. This guide provides a comprehensive, experience-driven framework for the safe handling, use, and disposal of this compound, moving beyond a simple checklist to instill a culture of safety and procedural excellence.

Hazard Profile: An Informed Perspective on a Novel Compound

Primary Anticipated Hazards:

  • Skin and Eye Irritation: Direct contact is likely to cause irritation, and in some cases, severe eye damage.[3][4]

  • Acute Toxicity: Harmful if swallowed, inhaled, or absorbed through the skin.[5]

  • Respiratory Tract Irritation: Inhalation of dust or vapors may lead to respiratory discomfort and irritation.[3][4]

  • Flammability: While some pyridine derivatives are solids, many are liquids with low flash points, and appropriate precautions against ignition sources should be taken.[6][7]

Given these potential hazards, a proactive and comprehensive personal protective equipment (PPE) strategy is not merely a recommendation but a mandatory prerequisite for handling this and related compounds.

Personal Protective Equipment (PPE): Your First and Last Line of Defense

The selection of appropriate PPE is a critical control measure to mitigate the risks associated with handling 3-Bromo-5-(2-methoxypropan-2-yl)pyridine.[8][9] The following table outlines the minimum required PPE, with the rationale behind each selection.

PPE ComponentSpecifications and Rationale
Eye Protection Chemical splash goggles are mandatory. For operations with a higher risk of splashing, a face shield should be worn in conjunction with goggles.[1][10]
Hand Protection Nitrile or neoprene gloves are recommended for their resistance to a broad range of chemicals, including pyridine derivatives.[1][8] Latex gloves are generally not suitable. Gloves should be inspected for any signs of degradation or perforation before each use and changed frequently.
Body Protection A flame-resistant lab coat, fully fastened, is required to protect against splashes and potential fires. For larger scale operations, a chemical-resistant apron may be necessary.[1]
Respiratory Protection All handling of the solid compound or its solutions should be conducted within a certified chemical fume hood to minimize inhalation exposure.[1][8] If there is a potential for exceeding exposure limits, a NIOSH-approved respirator with organic vapor cartridges may be required.[2][10]

Operational Plan: From Receipt to Reaction

A systematic and well-planned workflow is essential for the safe handling of 3-Bromo-5-(2-methoxypropan-2-yl)pyridine. The following procedural steps are designed to be a self-validating system of safety.

Pre-Handling and Preparation
  • Information Review: Before any work begins, review this guide and any available safety information for related compounds. Ensure all personnel involved are familiar with the potential hazards and emergency procedures.[9]

  • Fume Hood Verification: Confirm that the chemical fume hood is functioning correctly. The sash should be kept at the lowest possible height while still allowing for comfortable and safe manipulation.

  • Emergency Equipment Check: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[10] Have appropriate spill containment materials on hand.

Handling and In-Reaction Procedures

The following diagram illustrates the logical flow for the safe handling of 3-Bromo-5-(2-methoxypropan-2-yl)pyridine.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Disposal prep_start Don Appropriate PPE prep_hood Verify Fume Hood Functionality prep_start->prep_hood prep_emergency Locate Emergency Equipment prep_hood->prep_emergency handle_weigh Weigh Compound in Fume Hood prep_emergency->handle_weigh Proceed to Handling handle_transfer Transfer to Reaction Vessel handle_weigh->handle_transfer handle_reaction Conduct Reaction Under Inert Atmosphere (if required) handle_transfer->handle_reaction cleanup_decontaminate Decontaminate Glassware and Surfaces handle_reaction->cleanup_decontaminate Reaction Complete cleanup_waste Segregate and Label Waste cleanup_decontaminate->cleanup_waste cleanup_ppe Doff and Dispose of PPE Correctly cleanup_waste->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash

Caption: Workflow for Safe Handling of 3-Bromo-5-(2-methoxypropan-2-yl)pyridine.

Emergency Procedures

In the event of an exposure or spill, immediate and correct action is critical.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[1][8] Remove contaminated clothing. Seek medical attention if irritation persists.[4]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[4][8] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration.[4][8] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water.[4] Seek immediate medical attention.

  • Spills: For small spills, use an inert absorbent material such as vermiculite or sand.[8] Place the absorbed material into a sealed container for proper disposal. For large spills, evacuate the area and contact your institution's environmental health and safety department.

Disposal Plan: Responsible Stewardship

Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.

  • Waste Segregation: All waste containing 3-Bromo-5-(2-methoxypropan-2-yl)pyridine, including contaminated consumables and absorbent materials, must be collected in a dedicated, properly labeled, and sealed hazardous waste container.[11]

  • Labeling: The waste container must be clearly labeled with the full chemical name and the associated hazards.

  • Storage: Store the waste container in a designated satellite accumulation area, away from incompatible materials.

  • Disposal: Arrange for the disposal of the hazardous waste through your institution's established procedures, following all local, state, and federal regulations. Do not discharge any amount to the sewer.[12]

By adhering to these rigorous safety protocols, you not only protect yourself and your colleagues but also ensure the integrity and success of your research.

References

  • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. [Link]

  • Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions. [Link]

  • Cole-Parmer. Material Safety Data Sheet - Pyridine-N-oxide, 98%. [Link]

  • Centers for Disease Control and Prevention. NIOSH Pocket Guide to Chemical Hazards - Pyridine. [Link]

  • Recochem Inc. safety data sheet - Hazardous according to Worksafe Australia criteria. [Link]

  • 3M. (2025, January 28). Safety Data Sheet SECTION 1: Identification SECTION 2: Hazard identification. [Link]

  • Utah State University. RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. [Link]

  • Washington State University. Pyridine - Standard Operating Procedure. [Link]

  • PubChem. 3-Bromo-5-fluoro-2-methoxypyridine. [Link]

  • National Center for Biotechnology Information. Working with Chemicals - Prudent Practices in the Laboratory. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.